Alexidine dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N10.2ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJJFBHTDVWTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H58Cl2N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22573-93-9 (Parent) | |
| Record name | Alexidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045881 | |
| Record name | Alexidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1715-30-6 | |
| Record name | Alexidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(2-ethylhexyl)-3,12-diimino-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alexidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N''-bis(2-ethylhexyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALEXIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2A7616PY1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alexidine Dihydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alexidine dihydrochloride, a bisbiguanide antiseptic, has garnered significant attention beyond its initial use in dental applications. Its potent antimicrobial and anticancer properties have prompted extensive research into its underlying mechanisms of action. This technical guide synthesizes the current understanding of how this compound exerts its biological effects at a molecular and cellular level. It details a dual mechanism involving the targeted inhibition of the mitochondrial phosphatase PTPMT1 in mammalian cells, leading to apoptosis, and a broad-spectrum antimicrobial activity driven by the disruption of microbial cell membranes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, serving as a critical resource for professionals in drug development and biomedical research.
Introduction
Alexidine is a cationic bisbiguanide antimicrobial agent known for its rapid and potent biocidal activity against a wide range of bacteria and fungi.[1][2] Its chemical structure, featuring two ethylhexyl end groups, distinguishes it from the more commonly known chlorhexidine and is thought to contribute to its faster bactericidal action.[3][4] Initially recognized for its anti-plaque and antiseptic properties in oral hygiene, recent research has unveiled its potential as an anticancer and broad-spectrum antifungal agent.[5][6] This guide will explore the multifaceted mechanism of action of this compound, focusing on its effects on both mammalian and microbial cells.
Mechanism of Action in Mammalian Cells: PTPMT1 Inhibition and Apoptosis
In mammalian cells, particularly cancer cells, this compound's primary mechanism involves the induction of mitochondrial-mediated apoptosis.[6][7] This is initiated by the selective inhibition of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1), a dual-specificity phosphatase localized to the mitochondria.[1][8]
PTPMT1 Inhibition
Alexidine is a selective and effective inhibitor of PTPMT1, with a significantly lower IC50 value for this enzyme compared to other phosphatases.[9][10] The inhibition of PTPMT1 disrupts mitochondrial function, leading to a cascade of events that culminate in programmed cell death.[7]
Mitochondrial Dysfunction and Apoptotic Cascade
The inhibition of PTPMT1 by alexidine initiates a well-defined apoptotic pathway:
-
Mitochondrial Membrane Potential (ΔΨm) Depolarization: Treatment with alexidine leads to a rapid depolarization of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[6] This can be detected as early as 3 hours post-treatment.[6]
-
Increased Cytosolic Calcium: Following ΔΨm depolarization, there is an increase in cytosolic Ca2+ levels.[6]
-
Caspase Activation: Alexidine triggers a specific sequence of caspase activation. Caspase-2 and caspase-9 activities are detectable at 12 hours, followed by caspase-8 at 24 hours, and finally, the executioner caspase-3 at 48 hours.[6]
-
Apoptosis Induction: The activation of the caspase cascade leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.[6]
The following diagram illustrates the proposed signaling pathway for alexidine-induced apoptosis in mammalian cells.
Caption: Signaling pathway of alexidine-induced apoptosis in mammalian cells.
Antimicrobial Mechanism of Action
Alexidine's antimicrobial activity is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[2] This mechanism is rapid and effective against a broad spectrum of bacteria and fungi, including antibiotic-resistant strains.[5]
Interaction with Microbial Membranes
The cationic nature of alexidine facilitates its electrostatic attraction to the negatively charged components of microbial cell surfaces.[2]
-
Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA) Binding: Alexidine binds to LPS in the outer membrane of Gram-negative bacteria and LTA in the cell wall of Gram-positive bacteria.[4][11] This interaction neutralizes these molecules and disrupts membrane stability.[4][11]
-
Lipid Phase Separation: The hydrophobic ethylhexyl end groups of alexidine are thought to penetrate into the lipid bilayer, causing lipid phase separation and the formation of domains within the bacterial membrane.[4] This severely compromises membrane function.
Membrane Permeabilization and Cellular Leakage
The disruption of the membrane leads to increased permeability.[2] This results in the leakage of intracellular components, such as nucleotides, and a loss of the cell's ability to maintain homeostasis, ultimately leading to cell death.[12]
Anti-biofilm Activity
Alexidine is highly effective at both inhibiting the formation of microbial biofilms and eradicating pre-formed biofilms.[5] This is achieved through a combination of killing the planktonic cells that initiate biofilm formation and disrupting the extracellular matrix of established biofilms.[3] Studies have shown that alexidine exposure can lead to a reduction in the carbohydrate, protein, and extracellular DNA (e-DNA) content of the biofilm matrix.[3]
The following diagram illustrates the proposed antimicrobial mechanism of action of alexidine.
Caption: Antimicrobial mechanism of action of this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Anticancer Activity of this compound
| Cell Line | Cell Type | Parameter | Value (µM) | Reference |
| FaDu | Human hypopharyngeal squamous cancer | ED50 | ~1.8 | [6] |
| C666-1 | Human undifferentiated nasopharyngeal cancer | ED50 | ~2.6 | [6] |
| GM05757 | Primary normal human fibroblast | ED50 | ~8.8 | [6] |
| HNEpC | Primary normal human nasal epithelial | ED50 | ~8.9 | [6] |
| NIH/3T3 | Mouse embryonic fibroblast | ED50 | ~19.6 | [6] |
| Panc-1, MIA PaCa-2, AsPC-1, Psn-1 | Human pancreatic adenocarcinoma | IC50 | ~2.5 | [13] |
| HeLa | Human cervical cancer | EC50 | ~2.8 | [9] |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | Parameter | Value (µM) | Reference |
| PTPMT1 | IC50 | 1.08 | [10] |
| MKP-3 | IC50 | 265 | [9] |
Table 3: Antimicrobial and Anti-biofilm Activity of this compound
| Organism | Activity | Parameter | Value (µg/mL) | Reference |
| Candida albicans | Antifungal | MIC50 | 0.2-0.4 | [8] |
| Candida spp. | Anti-biofilm | Eradication | 1.5 - 6 | [5] |
| Acinetobacter baumannii | Antibacterial | MIC | 3.125 µM | [5] |
| Acinetobacter baumannii | Anti-biofilm | MBIC | 12.5 µM | [5] |
| Acinetobacter baumannii | Anti-biofilm | MBEC | 25-100 µM | [5] |
| Candida hemeulonii | Antifungal | MIC | 0.5 | [12] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
In Vitro PTPMT1 Phosphatase Activity Assay
This assay measures the ability of alexidine to inhibit the enzymatic activity of PTPMT1.
-
Reagents: Recombinant PTPMT1 enzyme, a suitable phosphatase substrate (e.g., O-methylfluorescein phosphate - OMFP), assay buffer at optimal pH for the enzyme.
-
Procedure:
-
Recombinant PTPMT1 is incubated with varying concentrations of this compound.
-
The substrate, OMFP, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The dephosphorylation of OMFP by PTPMT1 generates a fluorescent product.
-
The fluorescence is measured using a plate reader.
-
The concentration of alexidine that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.[10][14]
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Materials: 96-well microtiter plates, appropriate growth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton broth for bacteria), microbial inoculum standardized to a specific density (e.g., 0.5 McFarland standard).
-
Procedure:
-
Serial dilutions of this compound are prepared in the growth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of alexidine in which no visible growth is observed.[5]
-
Biofilm Inhibition and Eradication Assays (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation or destroy existing biofilms.
-
Materials: 96-well flat-bottom microtiter plates, appropriate growth medium, bacterial or fungal inoculum, 0.1% crystal violet solution, 30% acetic acid or ethanol for solubilization.
-
Procedure for Inhibition:
-
Varying concentrations of alexidine are added to the wells of the microtiter plate along with the microbial inoculum.
-
The plate is incubated to allow for biofilm formation.
-
Planktonic (non-adherent) cells are removed by washing the plate.
-
The remaining biofilm is stained with crystal violet.
-
Excess stain is washed away, and the bound dye is solubilized.
-
The absorbance of the solubilized dye is measured, which is proportional to the biofilm biomass.
-
-
Procedure for Eradication:
-
Microorganisms are first allowed to form a mature biofilm in the microtiter plate.
-
The planktonic cells are removed, and fresh medium containing different concentrations of alexidine is added to the wells.
-
After a specific treatment time, the biofilm is stained and quantified as described above.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures changes in the mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRE).
-
Materials: Fluorescent microscope or plate reader, cell culture plates, the fluorescent dye TMRE.
-
Procedure:
-
Cells are cultured in appropriate plates.
-
The cells are treated with alexidine for the desired time.
-
TMRE is added to the cells. TMRE is a cationic dye that accumulates in mitochondria with an intact membrane potential, resulting in a bright red fluorescence.
-
In cells with depolarized mitochondria (as in apoptosis), the TMRE does not accumulate, and the fluorescence is diminished.
-
The fluorescence intensity is measured to assess the change in ΔΨm.
-
Quantification of Fungal Ergosterol Content
This spectrophotometric method is used to determine the amount of ergosterol, a key component of the fungal cell membrane.
-
Procedure:
-
Fungal cells are cultured with or without alexidine.
-
The cells are harvested, and the cell pellet is weighed.
-
The cells undergo saponification by heating with alcoholic potassium hydroxide to break open the cells and hydrolyze lipids.
-
The non-saponifiable lipids, which include ergosterol, are extracted using a solvent like n-heptane.
-
The solvent containing the extracted sterols is then analyzed using a spectrophotometer.
-
The absorbance is scanned between 240 and 300 nm. The characteristic four-peaked spectrum of ergosterol allows for its quantification.[15][16] The ergosterol content is then calculated based on the absorbance at specific wavelengths and the wet weight of the initial cell pellet.[15][16]
-
The following diagram provides a workflow for a typical biofilm inhibition experiment.
Caption: Experimental workflow for a biofilm inhibition assay.
Conclusion
This compound exhibits a sophisticated and dual-pronged mechanism of action that accounts for its potent anticancer and broad-spectrum antimicrobial activities. In mammalian cells, its selective inhibition of the mitochondrial phosphatase PTPMT1 triggers the intrinsic apoptotic pathway, making it a promising candidate for cancer therapy. Concurrently, its ability to rapidly disrupt microbial membranes provides a powerful defense against a wide array of pathogenic bacteria and fungi, including those forming resilient biofilms. The comprehensive data and detailed methodologies presented in this guide offer a valuable resource for the scientific community, paving the way for further research and development of alexidine-based therapeutics. The continued exploration of its molecular interactions and biological effects will undoubtedly unlock its full therapeutic potential.
References
- 1. Pharmacological targeting of the mitochondrial phosphatase PTPMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into antifungal potential of this compound and hexachlorophene in Candida albicans: a drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Potential use of this compound as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing of this compound as an Apoptosis Initiator and Cell Cycle Inhibitor in Human Pancreatic Cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Downregulation of the Mitochondrial Phosphatase PTPMT1 Is Sufficient to Promote Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Targeting of the Mitochondrial Phosphatase PTPMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alexidine and chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Alexidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for alexidine dihydrochloride, a potent antiseptic agent. The document details the necessary precursors, reaction conditions, and purification methods, supported by available quantitative data and characterization information. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antimicrobial compound.
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 1,6-bis(cyano-guanidino)hexane. This intermediate is then reacted with 2-ethylhexylamine hydrochloride in a high-boiling point solvent to yield alexidine, which is subsequently purified and converted to its dihydrochloride salt.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Synthesis of the Precursor: 1,6-bis(cyano-guanidino)hexane
The synthesis of the key intermediate, 1,6-bis(cyano-guanidino)hexane, is crucial for the overall process. A common method involves the reaction of hexamethylenediamine hydrochloride with sodium dicyandiamide.
Experimental Protocol: Synthesis of 1,6-bis(cyano-guanidino)hexane[1]
-
Reactants: Hexamethylenediamine hydrochloride and sodium dicyandiamide are used as the primary reactants. The molar ratio of hexamethylenediamine hydrochloride to sodium dicyandiamide typically ranges from 1.0:1.6 to 1.0:2.4.
-
Solvent: The reaction is carried out in n-butanol or a mixed solution of n-butanol and water.
-
Reaction Conditions: The reaction mixture is heated to reflux at a temperature between 100°C and 140°C for a duration of 2 to 7 hours.
-
Work-up and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is washed, followed by suction filtration.
-
The purified product is then vacuum-dried.
-
This method is advantageous due to its simple process, mild reaction conditions, and high yield and purity of the final product[1].
Quantitative Data for Precursor Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Hexamethylenediamine HCl : Sodium Dicyandiamide) | 1.0 : 1.6 - 1.0 : 2.4 | [1] |
| Reaction Temperature | 100 - 140 °C | [1] |
| Reaction Time | 2 - 7 hours | [1] |
Synthesis of this compound
The final step in the synthesis involves the reaction of 1,6-bis(cyano-guanidino)hexane with 2-ethylhexylamine hydrochloride in a molten state within a high-boiling solvent.
Experimental Protocol: Synthesis of this compound[2]
-
Preparation of 2-ethylhexylamine hydrochloride: In a 1L three-necked bottle, 5N HCl (124mL) is added. While maintaining the temperature below 30°C in an ice-water bath, 2-ethylhexylamine (60.0g, 0.464mol) is added dropwise.
-
Reaction Setup: To the prepared 2-ethylhexylamine hydrochloride solution, 1,6-bis(N3-cyano-N1-guanidino)hexane and a high-boiling solvent are added.
-
Reaction Conditions: The mixture is heated with an oil bath to the specified reaction temperature (e.g., 152°C) and allowed to react for a set time (e.g., 30 minutes), resulting in a mashed product.
-
Initial Purification:
-
The reaction mixture is cooled to 50°C, and acetone (500mL) is slowly added to form a muddy liquid.
-
The mixture is filtered, and the filter cake is collected to yield a light yellow semi-solid.
-
Ethanol (500mL) is added, and the mixture is refluxed to dissolve the solid.
-
The solution is cooled to 60°C, and acetone (2.5L) is added dropwise to precipitate the solid.
-
The solid is collected by filtration, washed with acetone (100mL), and dried at room temperature.
-
-
Recrystallization:
-
The crude solid is dispersed in water (700mL) and heated to 90°C until fully dissolved.
-
The solution is slowly cooled to room temperature and then further cooled to 10°C to allow for crystallization.
-
The solid is collected by filtration, washed with water (50mL), and dried.
-
This recrystallization process can be repeated to achieve higher purity.
-
Quantitative Data for this compound Synthesis and Purification[2]
| Stage | Yield | HPLC Purity |
| Initial Precipitation | 46% | 96.4% |
| 1st Recrystallization | - | 98.8% |
| 2nd Recrystallization | 52% | 99.2% |
| 3rd Recrystallization | 39% | 99.5% |
Reaction Parameters
| Parameter | Value/Examples | Reference |
| High-Boiling Solvents | Decane, Dodecane, Diethylene glycol dimethyl ether | [2] |
| Reaction Temperature | 152°C - 180°C | [2] |
| Reaction Time | 30 minutes - 2 hours | [2] |
| Reactant Concentration (1,6-bis(cyano-guanidino)hexane) | 0.01 - 10 mol/L | [2] |
Characterization of this compound
Proper characterization of the synthesized this compound is essential to confirm its identity and purity.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400MHz. The following chemical shifts (δ) were observed[2]:
-
7.67 ppm (s, 4H)
-
6.90 ppm (s, 8H)
-
3.05 ppm (m, 8H)
-
1.42 ppm (s, 6H)
-
1.28 ppm (m, 20H)
-
0.83 ppm (m, 12H)
This data is crucial for confirming the structure of the synthesized molecule.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the this compound synthesis.
Conclusion
The synthesis of this compound is a well-defined process that can be performed with high yield and purity. Careful control of reaction conditions and a multi-step purification protocol are essential for obtaining a product suitable for pharmaceutical applications. The information provided in this guide, including detailed experimental protocols and quantitative data, offers a solid foundation for researchers and professionals working with this important antimicrobial agent. Further characterization using techniques such as ¹³C NMR, FT-IR, and mass spectrometry can provide additional confirmation of the product's identity and purity.
References
Antifungal Mechanism of Alexidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexidine dihydrochloride (AXD), a bisbiguanide compound initially developed as an antiseptic, has emerged as a potent antifungal agent with a broad spectrum of activity against clinically relevant fungal pathogens, including drug-resistant strains and biofilms. This technical guide provides an in-depth exploration of the core antifungal mechanisms of this compound. The primary mode of action involves the disruption of mitochondrial function, leading to a cascade of events including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and induction of an apoptotic-like cell death pathway. Additionally, AXD compromises fungal cell membrane integrity, contributing to its fungicidal effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development efforts.
Core Antifungal Mechanisms
This compound exerts its fungicidal activity through a multi-targeted approach, primarily centered on the disruption of mitochondrial homeostasis and compromising cell membrane integrity.
Induction of Mitochondrial Dysfunction
The primary intracellular target of this compound is believed to be a mitochondrial protein tyrosine phosphatase, PTPMT1, or its fungal orthologs.[1][2][3] Inhibition of this key phosphatase disrupts mitochondrial function, initiating a cascade of events that culminates in cell death.[4][5]
-
Inhibition of Mitochondrial Phosphatase (PTPMT1): In mammalian cells, AXD is a selective inhibitor of PTPMT1, a phosphatase localized to the mitochondrial inner membrane that is crucial for maintaining mitochondrial function.[3][5] This inhibition leads to mitochondrial apoptosis.[2][4] It is strongly hypothesized that AXD targets a homologous phosphatase in fungal mitochondria, triggering a similar cascade of dysfunction.[1]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): AXD treatment leads to the depolarization of the mitochondrial membrane, a critical event indicating mitochondrial damage and a key step in the intrinsic apoptotic pathway.
-
Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial electron transport chain, a consequence of AXD-induced damage, results in the excessive production and accumulation of intracellular ROS.[6] This oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to cell death.[7][8]
Compromised Membrane Integrity
This compound directly impacts the fungal plasma membrane, leading to increased permeability.
-
Nucleotide Leakage: Studies have shown that AXD treatment causes the leakage of intracellular nucleotides, indicating that the plasma membrane has been permeabilized.[6][9]
-
Mechanism of Disruption: Unlike lytic agents that cause wholesale membrane destabilization and protein leakage, AXD's effect appears more specific.[6] The precise mechanism is not fully elucidated but is a significant contributor to its fungicidal activity.
Induction of Apoptotic-Like Cell Death
The culmination of mitochondrial dysfunction and oxidative stress is the activation of a programmed cell death pathway in fungi that resembles apoptosis in higher eukaryotes.[2][10] Key features include:
-
Metacaspase Activation: Fungi possess metacaspases, which are cysteine proteases functionally analogous to mammalian caspases, key executioners of apoptosis.[11] The apoptotic cascade initiated by AXD likely involves the activation of these metacaspases.
-
DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed following AXD treatment.[12]
Anti-Biofilm and Anti-Virulence Activity
AXD is highly effective against fungal biofilms, which are notoriously resistant to conventional antifungal agents.[2][13]
-
Inhibition and Eradication: It both prevents the formation of new biofilms and eradicates mature, pre-formed biofilms at low concentrations.[2][14]
-
Inhibition of Dispersal: AXD inhibits the release of yeast cells from the biofilm, a critical step for the dissemination of infection.[2][14]
-
Downregulation of Virulence Factors: In Candida albicans, AXD has been shown to downregulate the activity of phospholipase, an important enzyme for tissue invasion.[6]
Quantitative Data: Antifungal Potency
The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative measures of this compound's activity against various fungal pathogens.
| Fungal Species | Strain Type | MIC Range (µg/mL) | MIC Range (µM) | Reference(s) |
| Candida albicans | Wild Type & Clinical Isolates | ≤1.5 | 0.34 - 0.69 | [2][6] |
| Candida glabrata | Fluconazole-Resistant | ≤1.5 | - | [2] |
| Candida parapsilosis | Fluconazole-Resistant | ≤1.5 | - | [2] |
| Candida auris | Fluconazole-Resistant | ≤1.5 | - | [2] |
| Candida krusei | Wild Type | >1.5 | - | [14] |
| Candida hemeulonii | sensu stricto | 0.5 | - | [6] |
| Cryptococcus neoformans | Wild Type | ≤1.5 | - | [2] |
| Aspergillus fumigatus | Wild Type | 1.5 - 6 | - | [2] |
| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Planktonic Fungal Cells. |
| Fungal Species | Biofilm Activity | Concentration | Effect | Reference(s) |
| Candida spp. | Eradication of Mature Biofilm | 1.5 - 6 µg/mL | Decimation of biofilm | [2][14] |
| Cryptococcus neoformans | Eradication of Mature Biofilm | 1.5 - 6 µg/mL | Decimation of biofilm | [2] |
| Aspergillus fumigatus | Eradication of Mature Biofilm | 1.5 - 6 µg/mL | Decimation of biofilm | [2] |
| Candida albicans | Inhibition of Biofilm Dispersal | 150 ng/mL | Inhibition of lateral yeast formation | [2][14] |
| Candida hemeulonii | Inhibition of Biofilm Formation | 0.5 µg/mL | 78.69% reduction | [6] |
| Table 2: Anti-Biofilm Activity of this compound. |
Visualizations: Pathways and Workflows
Proposed Antifungal Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound in fungal cells.
Experimental Workflow for Assessing Antifungal Activity
Caption: A generalized workflow for investigating AXD's antifungal effects.
Detailed Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (yeasts) or 4-7 days (molds).
-
Prepare a cell suspension in sterile 0.85% saline. For molds, gently scrape the surface with a sterile loop to harvest conidia, avoiding agar carryover.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[15]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 - 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Reading:
-
The MIC is defined as the lowest concentration of AXD that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free control, determined by visual inspection or spectrophotometrically.[16]
-
Protocol: Assessment of Intracellular ROS Production
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Preparation and Treatment:
-
Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a density of approximately 1 x 10⁷ cells/mL.
-
Treat the cells with the desired concentration of this compound (e.g., MIC or 2x MIC) for a specified time (e.g., 1-4 hours) at 35°C. Include an untreated control.
-
-
Staining:
-
Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the final cell pellet in PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze individual cells via flow cytometry.[17][18] An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
Protocol: Assessment of Plasma Membrane Integrity
This protocol uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes.
-
Cell Preparation and Treatment:
-
Prepare and treat fungal cells with this compound as described in Protocol 4.2, step 1.
-
-
Staining:
-
After treatment, harvest the cells by centrifugation.
-
Resuspend the cells in 500 µL of PBS.
-
Add PI to a final concentration of 1-2 µg/mL.[19]
-
Incubate at room temperature in the dark for 10-15 minutes.
-
-
Measurement:
-
Analyze the samples immediately by flow cytometry.
-
Use an appropriate channel for PI detection (e.g., FL-2 or FL-3, excitation ~488 nm, emission ~617 nm).
-
The percentage of PI-positive cells represents the population with compromised plasma membrane integrity.[19]
-
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the cationic dye JC-1, which differentially stains mitochondria based on their membrane potential.
-
Cell Preparation and Treatment:
-
Prepare and treat fungal cells with this compound as described in Protocol 4.2, step 1. A known mitochondrial uncoupler like CCCP can be used as a positive control for depolarization.[20]
-
-
Staining:
-
After treatment, harvest the cells and resuspend them in PBS or culture medium.
-
Add JC-1 to a final concentration of 1-5 µM.
-
Incubate the cells in the dark for 15-30 minutes at 37°C.[21]
-
-
Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In damaged, depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~530 nm).[22][23]
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a next-generation antifungal agent. Its multifaceted mechanism, which centers on inducing mitochondrial apoptosis and disrupting membrane integrity, makes it effective against a broad range of pathogens and less susceptible to the development of resistance. Its potent activity against biofilms is particularly noteworthy. Future research should focus on elucidating the precise fungal orthologs targeted by AXD, further detailing the downstream signaling pathways, and evaluating its efficacy and safety in advanced preclinical and clinical models of invasive fungal infections. The synergistic potential of AXD with existing antifungals also warrants deeper investigation as a strategy to combat drug-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacological Targeting of the Mitochondrial Phosphatase PTPMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of the Mitochondrial Phosphatase PTPMT1 Is Sufficient to Promote Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the mitochondrial phosphatase PTPMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into antifungal potential of this compound and hexachlorophene in Candida albicans: a drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 10. Antifungal Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An apoptosis-inducing factor controls programmed cell death and laccase expression during fungal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 15. Antifungal activity of this compound in a novel diabetic mouse model of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem-agilent.com [chem-agilent.com]
- 22. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Core Antibiofilm Mechanism of Alexidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexidine dihydrochloride, a bisbiguanide antiseptic, has garnered significant attention for its potent antimicrobial and, notably, its antibiofilm activities against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[1][2] Biofilm-associated infections pose a significant clinical challenge due to their inherent tolerance to conventional antimicrobial agents.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which this compound inhibits and eradicates microbial biofilms, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.
Mechanism of Action
The primary antibiofilm mechanism of this compound is centered on its rapid and potent interaction with the microbial cell membrane. As a cationic molecule, it electrostatically interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[4][5][6] This interaction disrupts membrane integrity, leading to increased permeability, leakage of intracellular components like nucleotides, and ultimately, cell death.[5][7][8]
Beyond direct membrane damage, this compound has been shown to downregulate the expression of genes associated with biofilm formation in pathogens like Acinetobacter baumannii.[9][10] This suggests a multi-faceted approach where the compound not only kills the constituent cells of a biofilm but also interferes with the genetic and regulatory pathways essential for biofilm development and maintenance.
Quantitative Data on Antibiofilm Activity
The efficacy of this compound against biofilms has been quantified through various in vitro studies. The following tables summarize key quantitative data for its activity against Acinetobacter baumannii.
Table 1: Minimum Inhibitory, Biofilm Inhibitory, and Biofilm Eradication Concentrations of this compound against Acinetobacter baumannii
| Parameter | Concentration (µM) | Description | Reference |
| MIC | 3.125 | Minimum Inhibitory Concentration for planktonic cells. | [2][10] |
| MBIC | 12.5 | Minimum Biofilm Inhibitory Concentration, inhibiting biofilm formation by ≥93%. | [2][3][10] |
| MBEC | 25–100 | Minimum Biofilm Eradication Concentration, eradicating 60–77.4% of pre-formed biofilms. | [2][3][10] |
Table 2: Biofilm Inhibition and Eradication Percentages for this compound against Acinetobacter baumannii
| Concentration (µM) | Biofilm Inhibition (%) | Biofilm Eradication (%) | Reference |
| 12.5 | >90 | - | [2][3] |
| 25 | - | >60 | [3] |
| 100 | - | Significantly reduced biomass | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the antibiofilm activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Suspension Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Biofilm Formation Inhibition (MBIC) Assay
-
Bacterial Culture: Grow bacterial strains in a suitable medium (e.g., Tryptic Soy Broth) overnight.
-
Assay Setup: In a 96-well polystyrene microtiter plate, add varying concentrations of this compound to the wells.
-
Inoculation: Add the bacterial culture to the wells.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification (Crystal Violet Staining):
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stain by adding 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The MBIC is the lowest concentration that shows significant inhibition of biofilm formation compared to the control.[3][9]
-
Pre-formed Biofilm Eradication (MBEC) Assay
-
Biofilm Formation: Allow biofilms to form in a 96-well plate as described in the MBIC assay (steps 1-3, without the addition of the test compound).
-
Treatment: After the incubation period for biofilm formation (e.g., 48 hours), remove the planktonic cells and add fresh media containing serial dilutions of this compound to the wells with the pre-formed biofilms.[3]
-
Incubation: Incubate the plate for another 24 hours.
-
Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described above. The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[3][11]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
-
Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of this compound.
-
Staining: Stain the biofilms with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium iodide for dead cells).
-
Imaging: Visualize the three-dimensional structure of the biofilm using a confocal laser scanning microscope. This allows for the assessment of biofilm thickness, surface area, and the viability of the embedded cells.[3]
Visualizing the Mechanism and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Interaction of this compound with the bacterial cell envelope.
Caption: Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Caption: Logical flow of this compound's antibiofilm mechanisms.
Conclusion
This compound demonstrates a robust and multi-pronged mechanism against microbial biofilms. Its primary mode of action involves the rapid disruption of the cell membrane, leading to bactericidal effects. Furthermore, its ability to downregulate genes crucial for biofilm formation underscores its potential as a comprehensive antibiofilm agent. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound as a therapeutic strategy to combat persistent biofilm-associated infections.
References
- 1. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial and Antibiofilm Properties of the this compound (MMV396785) against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and Antibiofilm Properties of the this compound (MMV396785) against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
Methodological & Application
Alexidine Dihydrochloride: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexidine dihydrochloride is a bisbiguanide compound originally investigated for its antiseptic properties. Recent research has repurposed this small molecule as a potent anti-cancer agent with selective toxicity towards cancer cells over normal cells. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cancer cell line research. The primary mechanism involves the inhibition of the mitochondrial phosphatase PTPMT1, leading to mitochondrial dysfunction, activation of the intrinsic apoptotic pathway, and cell cycle arrest. This document serves as a guide for researchers investigating the therapeutic potential of this compound in various cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the targeted inhibition of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1).[1][2] This enzyme plays a crucial role in mitochondrial function. Inhibition of PTPMT1 by this compound disrupts mitochondrial membrane potential, leading to a cascade of events that culminate in apoptosis.[1][3] This process involves the release of pro-apoptotic factors from the mitochondria, activating the intrinsic apoptotic pathway.[1] Key events include mitochondrial depolarization, increased cytosolic calcium, and the activation of caspases.[3] Furthermore, this compound has been shown to induce cell cycle arrest in cancer cell lines.[1][4]
Caption: Signaling pathway of this compound in cancer cells.
Data Presentation: Efficacy of this compound in Cancer and Normal Cell Lines
The following table summarizes the reported 50% effective dose (ED50) or 50% inhibitory concentration (IC50) of this compound in various human cancer and normal cell lines. This data highlights the selective toxicity of the compound towards malignant cells.
| Cell Line | Cell Type | Cancer Type | ED50 / IC50 (µM) | Reference |
| FaDu | Human Hypopharyngeal Squamous Cancer | Head and Neck Cancer | ~1.8 | [3] |
| C666-1 | Human Undifferentiated Nasopharyngeal Cancer | Head and Neck Cancer | ~2.6 | [3] |
| Panc-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | |
| MIA PaCa-2 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | |
| AsPC-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | |
| Psn-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | |
| H1299 | Human Non-small Cell Lung Carcinoma | Lung Cancer | 2.5 | [5] |
| 786O | Human Renal Cell Carcinoma | Renal Cancer | < 3.125 | [6] |
| A498 | Human Renal Cell Carcinoma | Renal Cancer | > 12.5 | [6] |
| GM05757 | Primary Normal Human Fibroblast | Normal | ~8.8 | [3] |
| HNEpC | Primary Normal Human Nasal Epithelial | Normal | ~8.9 | [3] |
| NIH/3T3 | Mouse Embryonic Fibroblast | Normal | ~19.6 | [3] |
| hTERT-HPNE | Human Pancreatic Nestin-Expressing Cells | Normal | > 2.5 | |
| HEK293 | Human Embryonic Kidney | Normal | > 12.5 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptotic cells using flow cytometry.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Caption: Protocol for cell cycle analysis using Propidium Iodide.
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols: Alexidine Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexidine dihydrochloride is a bis-biguanide antiseptic agent that has garnered significant interest for its broad-spectrum antimicrobial and antifungal properties.[1][2] Beyond its established use in dental applications, recent research has highlighted its potential as an anticancer agent and an effective inhibitor of biofilm formation.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound, enabling researchers to assess its potential as a therapeutic agent.
This compound's primary mechanism of action in mammalian cells involves the inhibition of the mitochondrial tyrosine phosphatase PTPMT1, which leads to mitochondrial dysfunction and apoptosis.[3][5] In microorganisms, its cationic nature is understood to disrupt cell membrane integrity. Furthermore, it has demonstrated immunomodulatory effects by modulating the JNK signaling pathway in mammalian macrophages.[6][7]
Key In Vitro Assays
A comprehensive in vitro evaluation of this compound typically involves the following assays:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]
-
Biofilm Inhibition and Eradication Assays: To assess the ability of the compound to prevent the formation of biofilms and to destroy pre-formed biofilms.[4]
-
Cytotoxicity Assay: To evaluate the toxic effects of the compound on mammalian cells.[9]
Minimum Inhibitory Concentration (MIC) Assay
This assay is fundamental for determining the antimicrobial potency of this compound against a variety of microorganisms.[8]
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.[11]
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[11]
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum density.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum (no drug).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.[11]
Data Presentation: MIC of this compound Against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | ≤1.5 | [3] |
| Candida glabrata | ≤1.5 | [3] |
| Candida parapsilosis | >1.5 | [3] |
| Candida krusei | >1.5 | [3] |
| Cryptococcus neoformans | 1.5 - 6 | [3] |
| Aspergillus fumigatus | 1.5 - 6 | [3] |
Biofilm Assays
These assays are crucial for evaluating the efficacy of this compound against microbial biofilms, which are notoriously resistant to conventional antimicrobial agents.
Experimental Protocol: Biofilm Inhibition Assay
This protocol determines the concentration of this compound required to prevent biofilm formation.[4]
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Microbial culture
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Preparation of Inoculum and Compound Dilutions: Prepare the microbial inoculum and serial dilutions of this compound in TSB with glucose in a 96-well plate as described for the MIC assay.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[4]
-
Washing: Carefully discard the planktonic cells from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20-30 minutes.[4]
-
Washing: Remove the crystal violet solution and wash the wells three times with distilled water.
-
Solubilization: Air-dry the plate for 20 minutes. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.[4]
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Analysis: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the growth control.
Experimental Protocol: Biofilm Eradication Assay
This protocol assesses the ability of this compound to eradicate pre-formed biofilms.[4]
Procedure:
-
Biofilm Formation: Prepare a microbial inoculum in TSB with glucose and dispense 200 µL into the wells of a 96-well plate. Incubate at 37°C for 48 hours to allow mature biofilms to form.[4]
-
Removal of Planktonic Cells: Discard the culture medium and wash the wells three times with sterile PBS.
-
Treatment: Prepare serial dilutions of this compound in fresh TSB and add 200 µL to the wells containing the pre-formed biofilms.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[4]
-
Quantification: Wash, stain, and solubilize the remaining biofilm as described in the biofilm inhibition assay.
-
Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[4]
Data Presentation: Biofilm Inhibition and Eradication by this compound
| Organism | Assay | Concentration (µM) | % Reduction | Reference |
| Acinetobacter baumannii | Biofilm Inhibition | 12.5 | >90% | [4] |
| Acinetobacter baumannii | Biofilm Eradication | 25-100 | 60-77.4% | [4] |
| Candida albicans | Biofilm Inhibition | <10 | ~80% | [12] |
| Candida auris | Biofilm Inhibition | <10 | ~80% | [12] |
| Aspergillus fumigatus | Biofilm Inhibition | <10 | ~80% | [12] |
Mammalian Cell Cytotoxicity Assay
This assay is essential to determine the therapeutic window of this compound by assessing its toxicity to mammalian cells.[13]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Mammalian cell line (e.g., A549, HUVEC, J774.2 macrophages)[1][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The CC50 (50% cytotoxic concentration) can be calculated from the dose-response curve.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay Duration | CC50 (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 24 h | >10 | [1] |
| A549 (Human Lung Carcinoma) | 24 h | >10 | [1] |
| J774.2 (Macrophage-like) | 24 h | >10 | [1] |
Visualizations
Signaling Pathway
Caption: Alexidine's immunomodulatory effect on macrophages.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Immunomodulatory effects of this compound on mammalian macrophages through the modulation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alexidine Dihydrochloride Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexidine dihydrochloride, a bisbiguanide antiseptic, has demonstrated significant broad-spectrum antifungal activity against a wide array of pathogenic fungi, including drug-resistant strains.[1][2][3][4] Its potential as a repurposed antifungal agent warrants standardized methods for susceptibility testing to ensure reliable and reproducible results in research and preclinical development. These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound and summarize its known efficacy against various fungal species.
Quantitative Data Summary
This compound has shown potent activity against both planktonic fungal cells and biofilms.[2][3] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of clinically relevant fungi.
| Fungal Species | Strain(s) | This compound MIC (µg/mL) | Reference(s) |
| Candida albicans | Wild-type & Clinical Isolates | 0.38 - 0.78 (MIC₅₀: 0.34 - 0.69 µM) | [5] |
| Candida albicans | Fluconazole-Resistant Strains | ≤1.5 | [2][3] |
| Candida auris | ≤1.5 | [2][3] | |
| Candida glabrata | ≤1.5 | [2][3] | |
| Candida parapsilosis | >1.5 | [2][3] | |
| Candida krusei | >1.5 | [2][3] | |
| Candida haemulonii | sensu stricto | 0.5 | [6][7][8] |
| Cryptococcus neoformans | Comparable to fluconazole | [2][3] | |
| Aspergillus fumigatus | 1.5 - 3 (MIC₅₀) | [3] | |
| Lichtheimia corymbifera | 1.5 - 3 (MIC₅₀) | [3] | |
| Scedosporium apiospermum | 1.5 - 3 (MIC₅₀) | [3] | |
| Trichophyton mentagrophytes | 0.32 (MIC₈₀) | [9] | |
| Trichophyton rubrum | 0.64 (MIC₈₀) | [9] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3 based)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline for yeast susceptibility testing.[2][10]
1. Preparation of Fungal Inoculum: a. Subculture yeast isolates on Yeast Peptone Dextrose (YPD) agar and incubate at 37°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water). b. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.19 to 24 µg/mL).[2]
3. Inoculation and Incubation: a. Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a growth control (no drug) and a sterility control (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.[11]
4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[2][9] This can be assessed visually or by using a spectrophotometer to measure optical density.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38-A2 based)
This protocol is based on the CLSI M38-A2 guideline for filamentous fungi.[9][10]
1. Preparation of Fungal Inoculum: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. b. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). c. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[12]
2. Preparation of this compound Dilutions: a. Follow the same procedure as described in Protocol 1, step 2.
3. Inoculation and Incubation: a. Dispense the conidial inoculum into the wells of the microtiter plate. b. Include appropriate growth and sterility controls. c. Incubate the plates at 35°C for 48-72 hours.[12]
4. Determination of MIC: a. The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.[9]
Protocol 3: Fungal Biofilm Susceptibility Testing
1. Biofilm Formation: a. Prepare a standardized fungal cell suspension as described in Protocol 1, step 1. b. Add the suspension to the wells of a flat-bottomed 96-well microtiter plate. c. Incubate for 24-48 hours at 37°C to allow for biofilm formation.[1]
2. Biofilm Susceptibility Assay: a. After the incubation period, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. b. Add fresh medium containing serial dilutions of this compound to the wells. c. Incubate for a further 24 hours.
3. Quantification of Biofilm Viability: a. Wash the wells again with PBS. b. Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or resazurin.[1] The reduction in color change compared to the untreated control indicates the inhibitory effect of the compound.
Mechanism of Action and Signaling Pathways
This compound exhibits its antifungal effects through a multi-faceted mechanism. It is known to target mitochondrial function, leading to apoptosis in mammalian cells, and a similar mechanism is proposed in fungi.[2][3][10] Studies have shown that it can induce the production of reactive oxygen species (ROS) in Candida albicans.[5] Furthermore, its nature as a bisbiguanide suggests it interacts with and disrupts the fungal cell membrane, leading to leakage of cellular contents such as nucleotides.[6][8] This membrane disruption also contributes to the inhibition of virulence factors like adhesion and hyphal formation.[5]
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. (PDF) this compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens. (2018) | Zeinab Mamouei | 60 Citations [scispace.com]
- 5. Mechanistic insights into antifungal potential of this compound and hexachlorophene in Candida albicans: a drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alexidine as a Potent Antifungal Agent Against Candida HemeuloniiSensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alexidine as a Potent Antifungal Agent Against Candida Hemeulonii Sensu Stricto - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antifungal activity of this compound in a novel diabetic mouse model of dermatophytosis [frontiersin.org]
- 10. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alexidine Dihydrochloride Biofilm Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexidine dihydrochloride is a bisbiguanide antiseptic agent that has demonstrated potent antimicrobial and antibiofilm activity against a broad spectrum of pathogens, including clinically relevant bacteria and fungi. Its efficacy in inhibiting biofilm formation and eradicating established biofilms makes it a compound of significant interest for therapeutic and disinfectant applications. These application notes provide detailed protocols for assessing the biofilm inhibition and eradication capabilities of this compound using common in vitro assays.
Quantitative Data Summary
The following tables summarize the antimicrobial and antibiofilm efficacy of this compound against various microorganisms as reported in the literature.
Table 1: Antibacterial and Antibiofilm Activity of this compound against Acinetobacter baumannii [1][2][3][4][5]
| Parameter | Concentration (µM) | Effect |
| Minimum Inhibitory Concentration (MIC) | 3.125 | Inhibition of planktonic cell growth |
| Minimum Biofilm Inhibitory Concentration (MBIC) | 12.5 | ≥90% inhibition of biofilm formation[2] |
| Minimum Biofilm Eradication Concentration (MBEC) | 25 - 100 | 60% - 77.4% eradication of pre-formed biofilms[1][2] |
Table 2: Antifungal and Antibiofilm Activity of this compound [6][7][8]
| Fungal Species | Planktonic MIC (µg/mL) | Biofilm Inhibition (µg/mL) | Pre-formed Biofilm Eradication (µg/mL) |
| Candida albicans | 1.5 | 1.5 | 1.5 |
| Candida auris | 3 | 3 | 3 |
| Candida glabrata | 3 | 3 | 3 |
| Candida parapsilosis | 1.5 | 1.5 | 1.5 |
| Candida krusei | 3 | 3 | 3 |
| Cryptococcus neoformans | 1.5 | 3 | 3 |
| Aspergillus fumigatus | 1.5 | 3 | 6 |
Experimental Protocols
Two primary methods are detailed below for quantifying the effect of this compound on biofilm formation and viability: the Crystal Violet (CV) assay for biomass quantification and the Resazurin assay for metabolic activity assessment.
Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol determines the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration of a compound that inhibits the formation of a biofilm.[2]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 2.5 g/L glucose for A. baumannii)[2]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% (v/v) Ethanol
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Grow an overnight culture of the test microorganism in the appropriate broth. Dilute the culture to an optical density at 600 nm (OD₆₀₀) of 0.1.[2]
-
Plate Setup:
-
Add 100 µL of sterile growth medium to each well of a 96-well plate.
-
Add 100 µL of this compound stock solution (at 2x the final desired concentration) to the first row and perform serial dilutions down the plate.
-
Add 100 µL of the diluted microbial culture to each well.[2]
-
Include positive control wells (microorganism with no compound) and negative control wells (medium only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.[2]
-
Washing: Carefully discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[2]
-
Staining:
-
Solubilization and Quantification:
-
Data Analysis: The MBIC is the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in absorbance compared to the positive control.
Protocol 2: Biofilm Viability and Eradication Assay using Resazurin
This protocol assesses the metabolic activity of cells within a biofilm and can be used to determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to kill a pre-formed biofilm.
Materials:
-
96-well microtiter plates with pre-formed biofilms (prepared as in Protocol 1, steps 1-3, without the addition of this compound)
-
This compound stock solution
-
Appropriate growth medium
-
Resazurin sodium salt solution (e.g., 0.02% w/v in PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Preparation of Pre-formed Biofilms: Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 1.
-
Treatment:
-
Carefully remove the planktonic culture from each well.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
Washing: Discard the medium and wash the wells three times with 200 µL of sterile PBS.
-
Resazurin Staining:
-
Add 200 µL of resazurin solution to each well.
-
Incubate in the dark at 37°C for 1-4 hours, or until a color change from blue to pink/purple is observed in the positive control wells.
-
-
Quantification: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (at 570 nm and 600 nm).
-
Data Analysis: The MBEC is the lowest concentration of this compound that results in no significant metabolic activity (i.e., no reduction of resazurin) compared to the untreated control.
Visualizations
Experimental Workflow
Caption: Workflow for determining MBIC and MBEC of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antibiofilm activity.
References
- 1. Antibacterial and Antibiofilm Properties of the this compound (MMV396785) against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Properties of the this compound (MMV396785) against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Antibacterial and Antibiofilm Properties of the this compound (MMV396785) against Acinetobacter baumannii | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity of Alexidine Dihydrochloride in FaDu Cells
Introduction
Alexidine dihydrochloride is a bisbiguanide compound initially developed as an antiseptic agent.[1] Recent research has identified its potential as an anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines.[2][3][4] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in FaDu cells, a human hypopharyngeal squamous cell carcinoma cell line. FaDu cells are a commonly used model for head and neck cancers in research.[2][5]
Mechanism of Action
This compound induces apoptosis in cancer cells through a mechanism involving mitochondrial dysfunction.[2][3] It targets a mitochondrial-specific tyrosine phosphatase, PTPMT1, leading to mitochondrial membrane potential depolarization, an increase in cytosolic calcium, and subsequent activation of caspase cascades (caspase-2, -9, -8, and -3).[2] This ultimately results in apoptotic cell death. Transmission electron microscopy has revealed this compound-induced damage to mitochondria.[2]
Quantitative Data Summary
The cytotoxic effect of this compound on FaDu cells has been quantified using tetrazolium-based assays. The half-maximal effective concentration (ED50), the concentration of a drug that gives half of the maximal response, provides a measure of the drug's potency.
| Cell Line | Drug | Assay Type | ED50 / IC50 | Reference |
| FaDu | This compound | Tetrazolium-based assay | ~1.8 µM | [2] |
| C666-1 | This compound | Tetrazolium-based assay | ~2.6 µM | [2] |
| GM05757 (normal) | This compound | Tetrazolium-based assay | ~8.8 µM | [2] |
| HNEpC (normal) | This compound | Tetrazolium-based assay | ~8.9 µM | [2] |
| NIH/3T3 (normal) | This compound | Tetrazolium-based assay | ~19.6 µM | [2] |
Experimental Protocols
FaDu Cell Culture Protocol
Materials:
-
FaDu cell line (ATCC HTB-43)
-
Eagle's Minimum Essential Medium (EMEM)[6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
96-well plates
-
Incubator at 37°C with 5% CO2
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% heat-inactivated FBS.
-
Cell Thawing:
-
Rapidly thaw the cryopreserved vial of FaDu cells in a 37°C water bath.[5]
-
Transfer the cell suspension to a sterile centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Monitor cell growth and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the culture medium and rinse the cell monolayer with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for seeding into new flasks or for experiments.
-
This compound Cytotoxicity Assay (MTT Assay)
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
FaDu cells in complete growth medium
-
This compound stock solution (dissolved in an appropriate solvent like DMSO or water)
-
96-well clear flat-bottom plates
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or SDS-HCl solution)[7][10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the FaDu cells.
-
Dilute the cells in complete growth medium to a concentration of 75,000 cells/mL.[7]
-
Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[7]
-
Include wells with medium only to serve as a blank control.[7]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.[7]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted drug solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][10]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7][9]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).
-
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: this compound's apoptotic pathway.
References
- 1. Antitumor Activity of this compound Nanocarriers in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential use of this compound as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repurposing of this compound as an Apoptosis Initiator and Cell Cycle Inhibitor in Human Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FaDu Cells [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Alexidine Dihydrochloride for Combating Candida albicans Biofilms
References
- 1. New signaling pathways govern the host response to C. albicans infection in various niches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm Formation by the Fungal Pathogen Candida albicans: Development, Architecture, and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. (PDF) this compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens. (2018) | Zeinab Mamouei | 60 Citations [scispace.com]
- 6. Mechanistic insights into antifungal potential of this compound and hexachlorophene in Candida albicans: a drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alexidine as a Potent Antifungal Agent Against Candida HemeuloniiSensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alexidine Dihydrochloride in Acinetobacter baumannii Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alexidine dihydrochloride (ADH), a potent bisbiguanide antiseptic, in the research of Acinetobacter baumannii, a critical priority pathogen known for its multidrug resistance. This document outlines the quantitative efficacy of ADH, detailed protocols for key experiments, and visual representations of its proposed mechanism of action and impact on bacterial signaling pathways.
Introduction
Acinetobacter baumannii is a formidable nosocomial pathogen, largely due to its intrinsic and acquired resistance to a wide array of antibiotics and its propensity to form resilient biofilms on both biotic and abiotic surfaces.[1] The World Health Organization has classified carbapenem-resistant A. baumannii as a "priority 1: critical" pathogen, underscoring the urgent need for novel therapeutic strategies.[1] this compound has emerged as a promising agent against A. baumannii, demonstrating significant antibacterial and antibiofilm activities.[2][3] This document serves as a practical guide for researchers investigating the potential of ADH as a therapeutic agent against this challenging pathogen.
Quantitative Efficacy of this compound
This compound exhibits potent activity against both planktonic and biofilm-associated A. baumannii. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Activity of this compound against Planktonic A. baumannii
| Parameter | Concentration (µM) | Bacterial Strains | Reference |
| Minimum Inhibitory Concentration (MIC) | 3.125 | ATCC 19606, BC-5, 3-137, HK45 | [2][3] |
| Minimum Inhibitory Concentration (MIC) | 10 | QS17-1084 | [4] |
Table 2: Anti-Biofilm Activity of this compound against A. baumannii
| Parameter | Concentration (µM) | Effect | Reference |
| Minimum Biofilm Inhibitory Concentration (MBIC) | 12.5 | ≥93% inhibition of biofilm formation | [2][3] |
| Minimum Biofilm Eradication Concentration (MBEC) | 25 - 100 | 60% - 77.4% eradication of pre-formed biofilms | [2][3] |
Table 3: Bactericidal Activity of this compound against A. baumannii (Time-Kill Assay)
| Concentration | Time to >5 log10 CFU/mL Reduction | Bacterial Strains | Reference |
| 2 x MIC (6.25 µM) | 2 hours | ATCC 19606, BC-5, 3-137, HK45 | [5] |
| MIC (3.125 µM) | 2 - 8 hours | ATCC 19606, BC-5, 3-137, HK45 | [5] |
Table 4: Synergistic Activity of this compound with Antibiotics against A. baumannii (Checkerboard Assay)
| Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Percentage of Isolates | Reference |
| ADH + Rifampicin | ≤ 0.5 | Synergistic | 25% | [2] |
| ADH + Rifampicin | 0.5 - 1 | Additive | 50% | [2] |
| ADH + Colistin | 0.625 | Additive | 50% | [2] |
Proposed Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is believed to be the disruption of the bacterial cell membrane. As a cationic bisbiguanide, it interacts electrostatically with negatively charged components of the bacterial cell envelope, such as phospholipids and lipopolysaccharide (LPS).[6][7] This interaction leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[6]
Furthermore, ADH has been shown to downregulate the expression of genes associated with biofilm formation in A. baumannii.[2][3] This includes the downregulation of the bfmR gene, which is part of the BfmRS two-component system that plays a crucial role in regulating biofilm formation and the expression of csu pili.[5][8]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound against A. baumannii.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of ADH that inhibits the visible growth of A. baumannii.
Materials:
-
This compound (ADH) stock solution
-
Acinetobacter baumannii isolate
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture A. baumannii on an appropriate agar plate overnight. Suspend colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of ADH in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (inoculum without ADH) and a negative control well (MHB without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of ADH at which there is no visible growth (turbidity).
Biofilm Inhibition and Eradication Assays (Crystal Violet Method)
This protocol quantifies the ability of ADH to prevent biofilm formation and eradicate pre-formed biofilms.
Materials:
-
ADH stock solution
-
A. baumannii isolate
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 33% Glacial Acetic Acid
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare a standardized inoculum of A. baumannii as described for the MIC assay, but in TSB.
-
Add 100 µL of TSB containing serial dilutions of ADH to the wells of a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria without ADH) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
Procedure for Biofilm Eradication:
-
Add 200 µL of the standardized bacterial inoculum in TSB to the wells.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully aspirate the medium and wash the wells gently with PBS to remove planktonic cells.
-
Add 200 µL of fresh TSB containing serial dilutions of ADH to the wells with pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
Staining and Quantification (for both assays):
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Air-dry the plate or fix the biofilms by heating at 60°C for 1 hour.
-
Add 125-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes with gentle shaking.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of inhibition or eradication is calculated relative to the untreated control.
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic interactions between ADH and other antimicrobial agents.
Materials:
-
ADH stock solution
-
Stock solution of the second antimicrobial agent
-
A. baumannii isolate
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of ADH horizontally (along the rows) and the second antimicrobial agent vertically (along the columns). The final volume in each well containing both drugs will be a combination from the respective row and column.
-
Inoculation: Inoculate the wells with a standardized A. baumannii suspension to a final concentration of approximately 5 x 10^5 CFU/mL. The total volume in each well should be 100-200 µL.
-
Controls: Include wells with serial dilutions of each drug alone to determine their individual MICs under the same experimental conditions. Also, include a positive growth control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC in combination is the lowest concentration of that drug that inhibits growth in the presence of a specific concentration of the other drug.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Conclusion
This compound demonstrates significant promise as an antibacterial and antibiofilm agent against the highly problematic pathogen Acinetobacter baumannii. Its potent in vitro activity, bactericidal nature, and synergistic potential with existing antibiotics make it a compelling candidate for further preclinical and clinical development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic utility of ADH in combating infections caused by multidrug-resistant A. baumannii. Further investigation into its precise molecular interactions and in vivo efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. journals.asm.org [journals.asm.org]
- 5. idcmjournal.org [idcmjournal.org]
- 6. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alexidine and chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for PTPMT1 Inhibition Assay Using Alexidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1) is a dual-specificity phosphatase localized to the inner mitochondrial membrane.[1][2] It plays a critical role in mitochondrial function and cellular metabolism. Notably, PTPMT1 is essential for the biosynthesis of cardiolipin, a unique phospholipid crucial for maintaining the integrity and function of the mitochondrial membrane.[3][4][5] PTPMT1 catalyzes the dephosphorylation of phosphatidylglycerophosphate (PGP) to phosphatidylglycerol (PG), a key precursor for cardiolipin synthesis.[3][6][7] Dysregulation of PTPMT1 has been implicated in various diseases, including type II diabetes and cancer, making it an attractive therapeutic target.[1][8]
Alexidine dihydrochloride is a potent and selective inhibitor of PTPMT1.[1][9][10] This dibiguanide compound has been demonstrated to effectively inhibit PTPMT1 activity both in vitro and in cellular models, leading to downstream effects such as altered mitochondrial protein phosphorylation and induction of apoptosis in cancer cells.[1][11][12] These application notes provide detailed protocols for performing PTPMT1 inhibition assays using this compound for both biochemical and cell-based studies.
Signaling Pathway and Experimental Workflow
PTPMT1 is a key enzyme in the cardiolipin biosynthesis pathway, which is essential for mitochondrial health. Inhibition of PTPMT1 by this compound disrupts this pathway, leading to an accumulation of PGP and a reduction in cardiolipin levels. This disruption of mitochondrial function can trigger downstream cellular events, including apoptosis.
Figure 1: PTPMT1's role in cardiolipin synthesis and its inhibition.
The general workflow for assessing PTPMT1 inhibition involves preparing the necessary reagents, performing either a biochemical or cellular assay, and then detecting the signal to determine the extent of inhibition.
Figure 2: General experimental workflow for PTPMT1 inhibition assays.
Quantitative Data Summary
The inhibitory activity of this compound against PTPMT1 has been quantified in various studies. The following tables summarize the key data.
| Inhibitor | Target | IC50 (µM) | Assay Substrate | Reference |
| This compound | PTPMT1 | 1.08 ± 0.08 | O-MFP | [1] |
| This compound | PTPMT1 | 1.09 ± 0.27 | PI5P | [1] |
| Chlorhexidine dihydrochloride | PTPMT1 | 19.7 ± 3.3 | O-MFP | [1] |
| "Half Alexidine" molecule | PTPMT1 | 207.1 ± 43.1 | O-MFP | [1] |
| Parameter | Value | Condition | Reference |
| Hill Coefficient (Alexidine) | 2.16 ± 0.31 | PTPMT1 inhibition with O-MFP | [1] |
| Km for O-MFP | 39 µM | PTPMT1 | [1] |
| Km for PI5P | 37.5 µM | PTPMT1 | [1] |
Experimental Protocols
In Vitro PTPMT1 Inhibition Assay using a Fluorogenic Substrate
This protocol describes a biochemical assay to determine the IC50 of this compound against purified PTPMT1 enzyme using the fluorogenic substrate 3-O-methylfluorescein phosphate (O-MFP).
Materials:
-
Recombinant human PTPMT1 enzyme
-
This compound
-
3-O-methylfluorescein phosphate (O-MFP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of O-MFP in the appropriate solvent.
-
Dilute recombinant PTPMT1 to the desired concentration (e.g., 44 nM) in Assay Buffer.[1]
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted PTPMT1 enzyme to each well (except the no-enzyme control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the O-MFP substrate to each well to initiate the reaction. The final concentration of O-MFP should be close to its Km value (e.g., 40 µM).[1]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of PTPMT1 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular PTPMT1 Inhibition Assay in Pancreatic Cancer Cells
This protocol outlines a cell-based assay to evaluate the effect of this compound on the viability of pancreatic cancer cell lines, which are known to be sensitive to PTPMT1 inhibition.[11]
Materials:
-
PANC-1 or MIA-PACA-II pancreatic cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well clear cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed PANC-1 or MIA-PACA-II cells in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere overnight.[11]
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of the CCK-8 solution to each well and incubate for an additional 2 hours.[11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the dose-dependent effect.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibition of PTPMT1 by this compound. The biochemical assay allows for the precise determination of inhibitory potency, while the cellular assay provides insights into the functional consequences of PTPMT1 inhibition in a biological context. These methods are valuable tools for the study of mitochondrial biology and the development of novel therapeutics targeting PTPMT1.
References
- 1. Pharmacological Targeting of the Mitochondrial Phosphatase PTPMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional analysis of PTPMT1, a phosphatase required for cardiolipin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Phosphatase PTPMT1 is essential for cardiolipin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial phosphatase PTPMT1 is essential for cardiolipin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Firing up mitochondrial activities with PTPMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PTPMT1 regulates mitochondrial death through the SLC25A6-NDUFS2 axis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Alexidine Dihydrochloride and NaOCl Interaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Alexidine dihydrochloride and Sodium Hypochlorite (NaOCl).
Troubleshooting Guide: Precipitate Formation
Issue: A precipitate is observed upon mixing this compound (ALX) and Sodium Hypochlorite (NaOCl) solutions.
Initial Assessment: The interaction between ALX and NaOCl can be complex, with conflicting reports in scientific literature regarding precipitate formation. Some studies report a yellowish precipitate[1][2][3][4], while others have found no precipitate[5][6][7][8]. The formation and amount of precipitate may be influenced by the concentrations of the reactants[1][2][4].
Troubleshooting Workflow:
Troubleshooting workflow for precipitate formation.
Potential Causes and Solutions:
-
High Concentrations of Reactants:
-
Observation: Some studies have noted that the amount of precipitate is dependent on the concentration of NaOCl[1][2][4].
-
Recommendation: If possible, lower the concentration of NaOCl and/or ALX to see if precipitation is avoided. One study noted that as ALX concentration decreased, the color of the mixed solution became transparent[6][8].
-
-
Reaction Products:
-
Observation: The interaction of ALX and NaOCl can result in the formation of aliphatic amines[1][2][3]. This indicates a chemical reaction, not just simple precipitation of the starting material.
-
Recommendation: Be aware that even if a visible precipitate is avoided, the active ingredients may have been chemically altered. It is advised not to mix these two compounds directly if their individual antimicrobial properties are desired[1][2][3].
-
-
Solvent and Solubility:
-
Observation: this compound has limited solubility in aqueous solutions[9].
-
Recommendation: Ensure that the this compound is fully dissolved before mixing. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer[9]. However, be mindful of the final concentration and the potential for the solvent to influence the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Does mixing this compound and NaOCl always result in a precipitate?
A1: Not necessarily. There are conflicting reports in the scientific literature. Some studies have observed a yellowish precipitate when mixing ALX and NaOCl solutions[1][2][4]. The amount of this precipitate appeared to be dependent on the NaOCl concentration. However, other studies have reported no precipitate formation when mixing various concentrations of ALX with NaOCl[5][6][7][8]. This suggests that factors such as the specific concentrations, solvents, and experimental conditions may play a role.
Q2: What is the precipitate that forms?
A2: When a precipitate is formed from the reaction of ALX and NaOCl, it has been identified as containing aliphatic amines[1][2][3]. Importantly, this reaction does not appear to produce p-chloroaniline (PCA)[1][6], a cytotoxic compound that can be formed when chlorhexidine (CHX) is mixed with NaOCl.
Q3: What are the recommended solvents for this compound?
A3: this compound is a crystalline solid with varying solubility in different solvents. It is sparingly soluble in aqueous buffers[9]. For maximum solubility in aqueous solutions, it is recommended to first dissolve it in DMSO[9]. The table below summarizes its solubility in various common laboratory solvents.
Q4: Can I use ALX and NaOCl together in my experiments?
A4: Given the potential for a chemical reaction that forms a precipitate and aliphatic amines, it is generally recommended to avoid mixing ALX and NaOCl directly, especially in applications like endodontic treatment where the formation of a precipitate is undesirable[1][2][3]. If both are required, consider using them sequentially with an intermediate rinse step.
Data and Protocols
Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥14.8 mg/mL | [10] |
| DMSO | 16 mg/mL | [11] |
| DMSO | ≥10 mg/mL | |
| Ethanol | 11 mg/mL | [11] |
| Ethanol (with gentle warming) | ≥25.85 mg/mL | [12] |
| Dimethyl formamide (DMF) | 5 mg/mL | [11] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | [9][11] |
| Aqueous Buffers | Sparingly soluble | [9] |
Experimental Protocols from Literature
Below are summaries of methodologies from studies with conflicting findings on precipitate formation.
Protocol 1: Precipitate Observed
-
Reactants: Solutions of this compound were mixed with an equivalent volume of 2% and 5.25% (w/v) NaOCl solutions.[1][2][4]
-
Analysis: The resulting mixture was analyzed using ultra-high-performance liquid chromatography–mass spectrophotometry (UHPLC-MS).[1][2][4]
-
Outcome: A yellowish precipitate was formed. The amount of precipitate was dependent on the NaOCl concentration. The interaction was found to produce aliphatic amines.[1][2][4]
Protocol 2: No Precipitate Observed
-
Reactants: Four different concentrations of ALX (1%, 0.5%, 0.25%, and 0.125%) were mixed with 4% NaOCl.[6][8]
-
Analysis: The solutions were analyzed by electrospray ionization mass spectrometry (ESI-MS) and the formation of precipitates on dentinal surfaces was observed by scanning electron microscopy (SEM).[6][8]
-
Outcome: No precipitate was observed in any of the ALX and NaOCl mixtures. The color of the solution changed from light yellow to transparent as the ALX concentration decreased.[6][8]
Visualizations
Potential Reaction Pathway
Reaction of ALX with NaOCl leading to precipitate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Insight into the Reaction of Alexidine with Sodium Hypochlorite: A Potential Error in Endodontic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexidine versus chlorhexidine for endodontic irrigation with sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical interaction of alexidine and sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Alexidine (hydrochloride) | CAS 1715-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 12. glpbio.com [glpbio.com]
Alexidine dihydrochloride stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Alexidine dihydrochloride in culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound powder is stable for at least four years when stored at -20°C.[1] For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or dimethyl formamide.[1][2] The solubility is significantly higher in these solvents compared to aqueous buffers.[1][2]
For maximum solubility in aqueous-based culture media, first dissolve the compound in DMSO and then dilute it to the final concentration.[1] The final concentration of DMSO in your cell culture experiments should ideally not exceed 0.1% to avoid solvent-induced artifacts.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Storage conditions for this compound stock solutions depend on the solvent and the intended duration of storage. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3][4]
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Storage Duration |
| Powder | -20°C | ≥ 4 years[1] |
| In DMSO | -80°C | Up to 1 year[3] |
| In DMSO | -20°C | Up to 1 month[4] |
| Aqueous Solution | 4°C | Not recommended for more than one day[1] |
Q3: Is this compound stable once diluted in cell culture media?
A3: Currently, there is limited published data specifically detailing the long-term stability of this compound in various cell culture media like DMEM or RPMI-1640. However, as a member of the biguanide class of compounds, its stability in aqueous solutions is expected to be influenced by factors such as pH.[5] For experiments running longer than 24-48 hours, or if you observe a decrease in the compound's expected activity over time, it is advisable to refresh the media with freshly diluted this compound.
Q4: Will adding this compound to my culture medium affect its pH or osmolality?
A4: While there is no specific data on the impact of this compound on the pH and osmolality of culture media, some general considerations can be made. As a dihydrochloride salt, the addition of this compound could theoretically lead to a slight decrease in the pH of a poorly buffered solution. However, standard cell culture media contain robust buffering systems (e.g., bicarbonate, HEPES) that are designed to maintain a stable physiological pH (typically 7.2-7.4).[6][7][8] At the low micromolar or nanogram/mL concentrations typically used for in vitro experiments, the effect on the overall pH and osmolality of the culture medium is expected to be negligible.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Problem 1: I am observing lower-than-expected efficacy of this compound in my multi-day cell culture experiment.
-
Possible Cause: The compound may be degrading in the culture medium over time.
-
Troubleshooting Steps:
-
Refresh the medium: Replace the culture medium with fresh medium containing newly diluted this compound every 24-48 hours.
-
Optimize storage of stock solutions: Ensure your stock solutions are stored correctly (see Table 1) and that you are using fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Perform a time-course experiment: To assess the stability of the compound under your specific experimental conditions, you can set up a time-course experiment where the compound's activity is measured at different time points after its addition to the culture medium.
-
Problem 2: I am seeing unexpected changes in my cells, such as altered morphology or reduced viability, even in my control group treated with the vehicle (DMSO).
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity.
-
Troubleshooting Steps:
-
Calculate the final solvent concentration: Ensure that the final concentration of DMSO or other organic solvents in your culture medium does not exceed 0.1%.[3]
-
Run a vehicle-only control: Always include a control group that is treated with the same final concentration of the vehicle (e.g., DMSO) as your experimental groups. This will help you to distinguish between the effects of the solvent and the effects of this compound.
-
Reduce the solvent concentration: If you suspect solvent toxicity, try to prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your culture medium.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in organic solvent: Add the appropriate volume of sterile, high-purity DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Ensuring complete dissolution: Gently vortex or sonicate the solution to ensure that the compound has dissolved completely.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: General Cell Culture Experiment with this compound
-
Cell seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of working solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations.
-
Treatment of cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubation times, consider replacing the medium with fresh compound-containing medium every 24-48 hours.
-
Assay: At the end of the incubation period, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay, or other relevant functional assays.
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. mdpi.com [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alexidine Dihydrochloride in Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alexidine dihydrochloride (AXD) in antifungal assays. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the primary antifungal mechanism of action for this compound?
A1: this compound primarily exerts its antifungal effect by targeting a mitochondrial tyrosine phosphatase known as PTPMT1 in fungal cells.[1][2] This inhibition leads to mitochondrial dysfunction, triggering apoptosis (programmed cell death) and causing nucleotide leakage.[3] Unlike some antifungal agents that directly destabilize the cell membrane, AXD's mechanism is centered on inducing this apoptotic pathway.[3]
Q2: What is a typical starting concentration range for this compound in an antifungal assay?
A2: A typical starting concentration range for this compound in antifungal susceptibility testing is between 0.19 µg/mL to 24 µg/mL.[1] For many Candida species, Minimum Inhibitory Concentration (MIC) values are often observed at ≤1.5 μg/mL under planktonic conditions.[2] However, the optimal concentration is highly dependent on the fungal species and whether you are targeting planktonic cells or biofilms.
Q3: Is this compound effective against antifungal-resistant strains and biofilms?
A3: Yes, this compound has demonstrated significant activity against multi-drug resistant fungal strains, such as Candida auris.[4][5] It is also effective against both the formation of biofilms and pre-formed (mature) biofilms, which are notoriously resistant to conventional antifungal drugs.[1][4] It can inhibit biofilm formation and eradicate mature biofilms of various fungal species, including Candida, Cryptococcus, and Aspergillus.
Q4: Can this compound be used in combination with other antifungal drugs?
A4: Yes, studies have shown that this compound can potentiate the activity of other antifungal drugs. For instance, it has been shown to work synergistically with fluconazole and amphotericin B against Candida biofilms in vitro.[1][5]
Q5: What is the cytotoxicity profile of this compound against mammalian cells?
A5: this compound exhibits selective toxicity, with concentrations required to kill fungal pathogens being significantly lower than those toxic to mammalian cells.[4][5] For example, the concentration of AXD that results in 50% killing of Human Umbilical Vein Endothelial Cells (HUVECs) and lung epithelial cells is 5- to 10-fold higher than the MIC required to kill planktonically growing fungi.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in MIC results | Inconsistent inoculum preparation. Subjective endpoint determination. Trailing growth effect. | Ensure a standardized inoculum density is used, typically between 0.5 x 10³ and 2.5 x 10³ cells/mL.[6][7] Use a spectrophotometer to read the optical density for a more objective endpoint, often defined as a ≥50% decrease in growth compared to the drug-free control.[8] For azoles and other drugs exhibiting trailing growth, the MIC is typically read as the lowest concentration with a significant reduction in turbidity (≥50%).[8] |
| No antifungal activity observed | Incorrect concentration range tested. Drug instability or degradation. Fungal strain is inherently resistant. | Test a broader concentration range of this compound, for example, from 0.02 µg/mL to 20 µg/mL.[9] Prepare fresh stock solutions of AXD and protect from light. Verify the susceptibility of your fungal strain with a known sensitive control strain. |
| Toxicity observed in host cell controls | Concentration of this compound is too high. | Perform a dose-response cytotoxicity assay on your specific mammalian cell line to determine the non-toxic concentration range. Remember that the cytotoxic concentration is typically 5-10 times higher than the antifungal MIC. |
| Difficulty in eradicating pre-formed biofilms | Insufficient drug concentration or incubation time. Biofilm has a highly protective extracellular matrix. | Higher concentrations of this compound are generally required for biofilm eradication compared to planktonic growth inhibition. Consider increasing the incubation time with the drug. Consider combination therapy with other antifungals, as AXD can enhance their efficacy against biofilms.[1][5] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Growth Condition | Reference |
| Candida albicans | 0.2 - 0.4 | Planktonic | [10] |
| Candida albicans (fluconazole-resistant) | 3 - 6 | Pre-formed Biofilm | [1] |
| Candida auris | >16 (for fluconazole) | Planktonic | [1] |
| Candida spp. | ≤1.5 | Planktonic | [2] |
| Candida hemeulonii | 0.5 | Planktonic | [3] |
| Aspergillus fumigatus | 1.5 - 3 | Planktonic | [11] |
| Cryptococcus neoformans | Comparable to fluconazole | Planktonic | [11] |
| Trichophyton rubrum | 0.02 - 20 | Planktonic | [9] |
| Trichophyton mentagrophytes | 0.02 - 20 | Planktonic | [9] |
Table 2: Biofilm Inhibitory and Eradication Concentrations of this compound
| Fungal Species | Assay Type | Effective Concentration (µg/mL) | Reference |
| Candida albicans | Biofilm Inhibition | Not specified, but effective | [10] |
| Candida albicans | Biofilm Eradication | 3 - 6 | [1] |
| Candida spp., Cryptococcus spp., Aspergillus spp. | Mature Biofilm Eradication | 1.5 - 6 | [2] |
| Candida hemeulonii | Biofilm Inhibition (78.69% reduction) | 0.5 | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[1][9]
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[7]
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6][7]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of AXD in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range (e.g., 0.19 to 24 µg/mL).[1]
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a drug-free well as a positive control for growth and a well with only medium as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.[6] For some fungi like Cryptococcus species, incubation may be extended to 72 hours.[6]
-
-
Endpoint Determination:
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293, HUVEC) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
-
Drug Treatment:
-
Prepare various concentrations of this compound.
-
Replace the cell culture medium with fresh medium containing the different concentrations of AXD.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[12]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of this compound in a novel diabetic mouse model of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Antitumor Activity of this compound Nanocarriers in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Alexidine dihydrochloride precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alexidine dihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[2] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer of choice.[2]
Q2: I observed precipitation when diluting my DMSO stock of this compound in a buffer. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.[2] When the DMSO concentration decreases significantly upon dilution, the compound may no longer stay in solution and precipitate out.
-
Buffer Composition: Certain buffer components, particularly high concentrations of phosphate, can contribute to the precipitation of compounds. While the exact mechanism for this compound is not detailed in the available literature, this is a known phenomenon for other compounds.
-
Temperature: A decrease in temperature upon moving from a stock solution at room temperature to a colder buffer can reduce solubility and lead to precipitation.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in DMSO can be stored at -80°C for up to one year.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Troubleshooting Guides
Issue 1: Precipitation Observed During Preparation of Aqueous Working Solutions
Symptoms:
-
A cloudy or hazy appearance in the solution after diluting the DMSO stock with an aqueous buffer (e.g., PBS, cell culture media).
-
Visible particulate matter settling at the bottom of the tube.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility | - Increase the final concentration of DMSO in the working solution. However, for cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid cellular toxicity.[3] - Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer. - Consider using a co-solvent system. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to improve solubility.[3] This can be adapted for in vitro experiments with appropriate controls. |
| Buffer Composition | - If using a phosphate buffer, try reducing the phosphate concentration or switching to a different buffering system (e.g., HEPES) to assess if precipitation is reduced. |
| Rapid Dilution | - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations of the compound that may precipitate. |
| Temperature Effects | - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the DMSO stock solution. |
Experimental Protocol: Preparing an Aqueous Working Solution for Cell Culture
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Sonication may be used to aid dissolution.[3]
-
Warm the desired cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.
-
Vortex the cell culture medium gently.
-
While vortexing, add the required volume of the 10 mM DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.1%.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Data & Visualizations
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~100-250 mg/mL | [1][3] |
| Ethanol | ~11-100 mg/mL | [1][2] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [2] |
| Water | ~6 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL | [2] |
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for addressing this compound precipitation.
Signaling Pathway Context: PTPMT1 Inhibition
This compound is a known inhibitor of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1). This enzyme plays a role in mitochondrial function and cellular metabolism.
Caption: Inhibition of PTPMT1 by this compound can impact mitochondrial function.
References
Alexidine dihydrochloride off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Alexidine dihydrochloride in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell lines treated with this compound. What are the expected cytotoxic concentrations?
A1: this compound has been shown to be more cytotoxic to cancer cells than to non-cancerous cell lines. However, toxicity in normal cells can still be a significant issue. The dose required to reduce cell viability by 50% (ED50) is notably higher in untransformed cells compared to cancer cell lines.[1] For example, the ED50 in FaDu (human hypopharyngeal squamous cancer) and C666-1 (human undifferentiated nasopharyngeal cancer) cells is approximately 1.8 µM and 2.6 µM, respectively.[1] In contrast, for normal human fibroblasts (GM05757) and normal human nasal epithelial cells (HNEpC), the ED50 values are around 8.8 µM and 8.9 µM, respectively.[1] It is crucial to determine the optimal concentration for your specific cell line to minimize off-target cytotoxicity.
Q2: What is the primary mechanism of this compound-induced cell death?
A2: The primary mechanism of cell death induced by this compound is apoptosis, initiated through mitochondrial damage.[1][2][3][4] The compound is known to target the mitochondrial tyrosine phosphatase PTPMT1, leading to mitochondrial dysfunction.[2][3][4][5] This results in a cascade of events including depolarization of the mitochondrial membrane potential (ΔΨm), an increase in cytosolic Ca2+, and the activation of caspases.[1]
Q3: We have observed unexpected changes in cellular signaling pathways. Which pathways are known to be affected by this compound?
A3: this compound has been shown to modulate the JNK signaling pathway, leading to an anti-inflammatory effect in LPS-stimulated macrophage cell lines.[6][7] This is evidenced by a reduction in the production of pro-inflammatory cytokines.[6][7] Additionally, treatment with alexidine analogs has been shown to decrease the phosphorylation of focal adhesion kinase (pFAK), which is involved in cell motility.[8] The compound also impacts the cardiolipin biosynthetic pathway by inhibiting the enzyme PTPMT1.[9]
Q4: Our experimental results are inconsistent. Could this be related to the compound's solubility?
A4: Yes, inconsistent cytotoxicity of this compound can be attributed to its poor aqueous solubility when dissolved in solvents like DMSO.[9] To achieve more consistent results, the use of solvent-free nanocarriers for drug delivery has been shown to provide more reliable antitumor activity.[9]
Troubleshooting Guides
Issue 1: High levels of apoptosis observed in control (non-cancerous) cell lines.
-
Possible Cause: The concentration of this compound is too high for the specific cell line being used.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the ED50 value for your specific non-cancerous cell line to identify a concentration that minimizes toxicity while still being effective for your experimental goals.
-
Reduce incubation time: Shorter exposure to the compound may reduce off-target toxicity.
-
Consider a different delivery method: As mentioned, using nanocarriers can sometimes improve consistency and may allow for lower effective concentrations.[9]
-
Issue 2: Unexpected anti-inflammatory or immunomodulatory effects.
-
Possible Cause: this compound's known effect on the JNK signaling pathway.[6][7]
-
Troubleshooting Steps:
-
Assess cytokine production: If working with immune cells or in a co-culture system, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) to quantify the anti-inflammatory effect.
-
Analyze JNK pathway activation: Use techniques like Western blotting or flow cytometry to measure the phosphorylation levels of JNK to confirm pathway modulation.[7]
-
Account for these effects in your experimental design: Be aware that these immunomodulatory effects could influence your results, especially in studies related to inflammation or immune responses.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | ED50 / CC50 | Reference |
| FaDu | Human hypopharyngeal squamous cancer | ~1.8 µM | [1] |
| C666-1 | Human undifferentiated nasopharyngeal cancer | ~2.6 µM | [1] |
| Panc-1, MIA PaCa-2, AsPC-1, Psn-1 | Human pancreatic cancer | ~50% viability at 2.5 µM | [2] |
| GM05757 | Primary normal human fibroblast | ~8.8 µM | [1] |
| HNEpC | Primary normal human nasal epithelial | ~8.9 µM | [1] |
| NIH/3T3 | Mouse embryonic fibroblast | ~19.6 µM | [1] |
| HUVECs | Human umbilical vein endothelial cells | >7.37 µg/ml | [3][5] |
| A549 | Human lung epithelial cells | >7.37 µg/ml | [3] |
| Macrophages | Human bone marrow-derived | >5 µg/ml | [3] |
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (Minimum Inhibitory Concentration) | Reference |
| C. hemeulonii | 0.5 µg/mL | [10] |
| Planktonic Fungal Pathogens | 0.73-1.5 µg/ml | [3] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the ED50 value.
2. Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Treatment: Allow cells to adhere for a few hours, then treat with this compound for a specified duration (e.g., 48 hours).
-
Recovery: After treatment, replace the medium with fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with a solution of 0.5% crystal violet in methanol.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for an MTT-based cell viability assay.
References
- 1. Potential use of this compound as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Immunomodulatory effects of this compound on mammalian macrophages through the modulation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of this compound Nanocarriers in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alexidine Dihydrochloride Biofilm Eradication Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Alexidine dihydrochloride (ADH) biofilm eradication assay. The information is designed to assist in optimizing experimental workflows and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in biofilm eradication?
A1: this compound is a bisbiguanide antiseptic that primarily disrupts the integrity of bacterial and fungal cell membranes.[1] Its cationic nature facilitates binding to negatively charged components of the cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1] This interaction leads to increased membrane permeability, dissipation of the mitochondrial membrane potential, and ultimately, cell death.[2][3] Evidence also suggests that ADH can induce an apoptosis-like response in microbial cells.[4][5]
Q2: I am observing high variability between my replicate wells. What are the common causes and how can I minimize this?
A2: High variability is a common challenge in 96-well plate biofilm assays.[6] Several factors can contribute to this:
-
Inconsistent Biofilm Formation: Ensure a standardized inoculum density and homogenous mixing before plating. "Edge effects," where wells on the periphery of the plate evaporate more quickly, can also lead to variability. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile media/water to maintain humidity.[7]
-
Washing Steps: The washing steps to remove planktonic cells are critical. Aggressive washing can dislodge the biofilm, while insufficient washing will leave behind non-adherent cells, leading to artificially high readings. Use a multichannel pipette to gently add and remove wash solutions, or consider a plate washer with optimized settings.
-
Pipetting Errors: Inaccurate pipetting of ADH, media, or staining reagents will directly impact results. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Incubation Conditions: Inconsistent temperature or humidity across the incubator can affect biofilm growth. Ensure the incubator is properly maintained and provides a stable environment.
Q3: My negative control (no Alexidine) shows low or no biofilm formation. What could be the issue?
A3: Insufficient biofilm formation in the negative control can be due to several factors:
-
Suboptimal Growth Conditions: The growth medium, temperature, and incubation time may not be optimal for biofilm formation by your specific microbial strain. Consult the literature for established protocols for your organism of interest.
-
Inoculum Density: A low starting inoculum may not be sufficient to establish a robust biofilm within the assay timeframe.
-
Plate Surface: Some microbial strains have specific surface preferences for attachment. Standard polystyrene plates are commonly used, but you may need to test other surfaces if you continue to have issues.
Q4: Can this compound interact with the crystal violet (CV) stain?
A4: While there is no direct evidence of a chemical interaction between this compound and crystal violet that would interfere with quantification, it is a possibility to consider, especially if you observe unexpected color changes or precipitation. As ADH is a cationic molecule and CV is a basic dye, interactions are theoretically possible. If you suspect interference, it is advisable to include a control well with ADH and CV in sterile media (no biofilm) to check for any background absorbance.
Q5: Are there alternatives to crystal violet staining for quantifying biofilm eradication?
A5: Yes, several alternative methods can be used, which may also help to circumvent some of the limitations of the CV assay (e.g., staining of both live and dead cells). These include:
-
Resazurin Assay: This metabolic assay measures the reduction of resazurin by viable cells, providing an indication of metabolic activity within the biofilm.[8]
-
XTT Assay: Similar to the resazurin assay, the XTT assay measures the metabolic activity of viable cells.[9]
-
Confocal Laser Scanning Microscopy (CLSM): This imaging technique allows for the visualization of the three-dimensional structure of the biofilm and can be used with fluorescent viability stains (e.g., LIVE/DEAD staining) to differentiate between live and dead cells.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in control wells (media only) | - Media components binding to the plate.- Contamination. | - Use fresh, sterile media.- Ensure aseptic technique throughout the protocol. |
| Inconsistent staining within a well | - Uneven biofilm formation.- Incomplete solubilization of the crystal violet. | - Ensure proper mixing of the inoculum.- After adding the solubilizing agent (e.g., ethanol or acetic acid), ensure complete mixing by pipetting up and down or using a plate shaker. |
| Low signal-to-noise ratio | - Weak biofilm formation.- Insufficient staining time. | - Optimize biofilm growth conditions (see FAQ Q3).- Increase the crystal violet staining time (e.g., from 15 to 30 minutes). |
| Precipitate formation upon adding Alexidine | - Interaction of ADH with components in the growth medium. | - Prepare ADH dilutions in a buffered solution (e.g., PBS) before adding to the wells.- Test the solubility of ADH in your specific growth medium at the desired concentrations. |
Data Presentation
The following tables summarize typical effective concentrations of this compound and recommended incubation times for biofilm eradication assays. These values may require optimization depending on the specific microbial strain and experimental conditions.
Table 1: Effective Concentrations of this compound for Biofilm Eradication
| Microorganism | Minimum Biofilm Eradication Concentration (MBEC) | Reference |
| Acinetobacter baumannii | 25–100 µM | [8] |
| Candida albicans | ~10.31 µM | [11] |
| Various Fungal Pathogens | <10 µM | [5] |
Table 2: Recommended Incubation Times for Biofilm Eradication Assay
| Step | Incubation Time | Temperature |
| Biofilm Formation | 24 - 48 hours | 37°C (or optimal for the microbe) |
| Alexidine Treatment | 24 hours | 37°C (or optimal for the microbe) |
| Crystal Violet Staining | 15 - 30 minutes | Room Temperature |
| Solubilization | 10 - 15 minutes | Room Temperature |
Experimental Protocols
This compound Biofilm Eradication Assay (Crystal Violet Method)
This protocol is a generalized procedure and may require optimization for specific microbial strains and laboratory conditions.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB) with glucose)[8]
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 33% Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the overnight culture in fresh medium to the desired starting optical density (e.g., OD600 of 0.1).[8]
-
Biofilm Formation: Add 200 µL of the diluted culture to the wells of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[8]
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm at the bottom of the well.
-
Alexidine Treatment: Prepare serial dilutions of this compound in fresh growth medium. Add 200 µL of the ADH dilutions to the biofilm-containing wells. Include wells with medium only (no ADH) as a positive control for biofilm growth. Incubate the plate for 24 hours at 37°C.[8]
-
Washing: Aspirate the medium containing ADH and wash the wells twice with sterile PBS as described in step 3.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[8]
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile distilled water.
-
Drying: Invert the plate and gently tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the negative control (media only) from all experimental wells. The percentage of biofilm eradication can be calculated relative to the positive control (biofilm with no ADH treatment).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound biofilm eradication assay.
Proposed Signaling Pathway for this compound in Biofilm Eradication
Caption: Proposed mechanism of this compound leading to biofilm eradication.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. reddit.com [reddit.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Alexidine Dihydrochloride and Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of Alexidine dihydrochloride in fluorescent assays. The following information is designed to help you troubleshoot common issues and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A: Yes, it is possible. This compound is a compound that absorbs ultraviolet (UV) light, with a maximum absorbance at approximately 237 nm.[1][2] This property can lead to interference with fluorescent dyes that are excited by or emit light in the UV or near-UV spectrum.
Q2: What is the mechanism of this interference?
A: The primary mechanism of interference is likely due to spectral overlap. If the excitation or emission spectrum of your fluorescent dye overlaps with the absorbance spectrum of this compound, it can lead to two main issues:
-
Inner Filter Effect: this compound can absorb the excitation light intended for the fluorophore, reducing the amount of light available to excite the dye and thus decreasing the fluorescence signal.
-
Quenching of Emission: this compound may also absorb the light emitted by the fluorophore, leading to a diminished signal.
Q3: Is this compound itself fluorescent (autofluorescent)?
A: Currently, there is no readily available information on the emission spectrum of this compound, so it is unclear if it exhibits autofluorescence. If it is autofluorescent, its emission could contribute to background noise and interfere with the detection of the specific fluorescent signal from your dye.
Q4: Which fluorescent dyes are most likely to be affected?
A: Dyes that have excitation or emission wavelengths in the UV or blue region of the spectrum are most at risk. This includes common nucleic acid stains like DAPI (4',6-diamidino-2-phenylindole) and Hoechst dyes, which are excited in the UV range.[3][4] Assays relying on the detection of NADH or NADPH, which are also excited in the UV range, could also be affected.[5][6]
Q5: I am using a mitochondrial membrane potential dye. Should I be concerned?
A: It's possible. This compound is known to target mitochondria. Some mitochondrial membrane potential dyes, like certain rhodamine derivatives, have excitation and emission spectra in the green to red range, which are less likely to be directly affected by Alexidine's UV absorbance.[1][7] However, it is still crucial to run appropriate controls to rule out any unforeseen interactions.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow these steps to diagnose and resolve the issue.
Step 1: Assess the Potential for Spectral Overlap
-
Review Spectral Data: Compare the excitation and emission spectra of your fluorescent dye with the known absorbance spectrum of this compound.
-
Identify Overlap: Determine if there is significant overlap between this compound's absorbance (peaking at ~237 nm) and your dye's excitation or emission wavelengths.
Step 2: Perform Control Experiments
To empirically determine if interference is occurring, perform the following control experiments:
-
"Alexidine Only" Control: Prepare a sample containing this compound at the same concentration used in your experiment but without the fluorescent dye. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. This will determine if this compound is autofluorescent under your experimental conditions.
-
"Dye plus Alexidine" (Cell-Free) Control: Prepare a sample containing both your fluorescent dye and this compound at your experimental concentrations in a cell-free buffer. Compare the fluorescence intensity to a sample with the dye alone. A significant decrease in fluorescence in the presence of Alexidine suggests quenching or the inner filter effect.
Step 3: Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Switch to a Different Fluorescent Dye: If possible, select an alternative dye with excitation and emission spectra that do not overlap with the absorbance of this compound. Dyes with excitation and emission in the longer wavelength (green, red, or far-red) regions are generally preferable.
-
Optimize Dye and Compound Concentrations:
-
Decrease this compound Concentration: If your experimental design allows, try to use the lowest effective concentration of this compound.
-
Increase Dye Concentration: In some cases, increasing the concentration of the fluorescent dye can help to overcome a quenching effect, but this should be done cautiously to avoid artifacts from dye aggregation or cytotoxicity.
-
-
Perform a "Pre-read" Step: Before adding your fluorescent dye, measure the absorbance of your samples containing this compound at the excitation and emission wavelengths of your dye. This can help you to correct for the inner filter effect.
-
Wash Steps: If your assay protocol allows, include additional wash steps after treating with this compound and before adding the fluorescent dye. This can help to remove any unbound compound.
Data Presentation
Table 1: Spectral Properties of this compound
| Compound | Maximum Absorbance (λmax) |
| This compound | ~237 nm[1][2] |
Table 2: Spectral Properties of Common Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Common Application | Potential for Interference |
| DAPI | 358 | 461 | Nucleic Acid Stain | High (Excitation overlap) |
| Hoechst 33342 | 350 | 461 | Nucleic Acid Stain | High (Excitation overlap) |
| Propidium Iodide | 535 | 617 | Nucleic Acid Stain | Low |
| Acridine Orange (bound to DNA) | 502 | 525 | Nucleic Acid Stain | Low |
| JC-1 (monomer) | 510 | 527 | Mitochondrial Potential | Low |
| JC-1 (aggregate) | 585 | 590 | Mitochondrial Potential | Low |
| Rhodamine 123 | 507 | 529 | Mitochondrial Potential | Low |
| TMRE | 549 | 574 | Mitochondrial Potential | Low |
Experimental Protocols
Protocol 1: Autofluorescence Check of this compound
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Transfer the solution to the same type of plate/cuvette used for your assay.
-
Use a fluorometer or fluorescence microscope to measure the fluorescence intensity at the excitation and emission wavelengths of your experimental dye.
-
As a negative control, measure the fluorescence of the assay buffer alone.
-
A significantly higher signal in the this compound sample compared to the buffer-only control indicates autofluorescence.
Protocol 2: In Vitro Quenching Assay
-
Prepare a solution of your fluorescent dye in your assay buffer at the concentration used in your experiments.
-
Prepare a second solution containing both the fluorescent dye and this compound at their respective experimental concentrations.
-
Prepare a third solution containing only the assay buffer (blank).
-
Measure the fluorescence intensity of all three solutions using the appropriate excitation and emission wavelengths.
-
Calculate the percentage of quenching using the following formula: % Quenching = (1 - (F_dye+alexidine - F_blank) / (F_dye - F_blank)) * 100
-
F_dye+alexidine: Fluorescence of the dye and Alexidine solution
-
F_dye: Fluorescence of the dye-only solution
-
F_blank: Fluorescence of the blank solution
-
-
A significant positive quenching percentage indicates interference.
Visualizations
Caption: Potential mechanisms of fluorescence interference by this compound.
Caption: Troubleshooting workflow for suspected this compound interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
Validation & Comparative
Validating the Anticancer Potential of Alexidine Dihydrochloride: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer effects of Alexidine dihydrochloride, contextualized with established chemotherapeutic agents. While direct, head-to-head in vivo comparative studies with detailed tumor growth inhibition and survival data for this compound are not extensively available in the public domain, this document synthesizes existing preclinical data and establishes a framework for its evaluation against common alternatives. The focus is on head and neck squamous cell carcinoma (HNSCC), a cancer type where this compound has shown initial promise.
Executive Summary
This compound, a bisbiguanide antiseptic, has emerged as a potential anticancer agent due to its ability to induce apoptosis through mitochondrial disruption.[1] Preclinical studies suggest its efficacy in reducing the tumor-forming potential of cancer cells.[1] This guide presents available data on this compound and compares its potential efficacy with standard-of-care chemotherapeutics, Cisplatin and 5-Fluorouracil (5-FU), using data from in vivo studies on the FaDu human hypopharyngeal squamous cell carcinoma xenograft model. The objective is to provide a data-driven framework for researchers to design and interpret future in vivo studies involving this compound.
Mechanism of Action: A Focus on Mitochondrial Disruption
This compound's primary anticancer mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway. It functions by inhibiting the mitochondrial-specific phosphatase PTPMT1, leading to a cascade of events culminating in cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
In Vivo Antitumor Activity: A Comparative Look
Data Presentation
Table 1: Comparison of In Vivo Efficacy in FaDu Xenograft Model
| Treatment Agent | Dosage and Schedule | Key Findings | Tumor Growth Inhibition (TGI) | Survival Benefit | Source |
| This compound | Not specified in publicly available data | Decreased tumor-forming potential of FaDu cells.[1] | Data not available | Data not available | Yip et al. |
| Cisplatin | 1 mg/kg, i.p., twice a week for 3 weeks | Significant tumor growth inhibition.[2] | Significant (quantitative data varies across studies) | Significant increase in median survival.[2] | Ekshyyan et al.[2] |
| 5-Fluorouracil (5-FU) | 50 mg/kg, i.v., weekly x 4 | Moderate tumor growth inhibition. | 65.9% reduction in tumor growth in combination with ultrasound.[3] | Data not available | Grem et al.[4] |
Note: The data for Cisplatin and 5-FU are sourced from different studies and direct comparison should be made with caution. The purpose is to provide a benchmark for the kind of data required for a comprehensive evaluation of this compound.
Experimental Protocols
The following is a generalized protocol for a subcutaneous tumor xenograft study, based on common practices, which can be adapted for testing this compound and its comparators.
Subcutaneous Tumor Xenograft Model (FaDu)
-
Cell Culture: FaDu human hypopharyngeal squamous cell carcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^6 FaDu cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration:
-
Vehicle Control: Administered via the same route and schedule as the treatment groups.
-
This compound: Route and dose to be determined based on maximum tolerated dose (MTD) studies.
-
Cisplatin: Administered intraperitoneally (i.p.) at a dose of 1 mg/kg twice a week.[2]
-
5-Fluorouracil: Administered intravenously (i.v.) at a dose of 50 mg/kg once a week.[4]
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival: Mice are monitored daily, and survival is recorded. The study endpoint is typically reached when tumors exceed a certain volume (e.g., 2000 mm³) or when signs of morbidity are observed.[2]
-
-
Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA. Survival data is analyzed using the Kaplan-Meier method and log-rank test.
Caption: Experimental workflow for a typical subcutaneous xenograft study.
Future Directions and Conclusion
The available preclinical data suggests that this compound warrants further investigation as a potential anticancer agent. Its unique mechanism of action, targeting mitochondrial function, presents a novel therapeutic avenue. However, to fully validate its in vivo efficacy, rigorous and well-controlled studies are essential.
Key recommendations for future research include:
-
Head-to-head comparative in vivo studies: Directly comparing the antitumor efficacy of this compound with standard-of-care agents like Cisplatin and 5-FU in relevant xenograft models. These studies should include detailed tumor growth inhibition data and survival analysis.
-
Dose-response and toxicity studies: Establishing the optimal therapeutic window and safety profile of this compound in vivo.
-
Combination therapy studies: Investigating the potential synergistic effects of this compound with existing chemotherapies and targeted agents, especially since it has been shown not to interfere with cisplatin or 5-fluorouracil.[1]
References
- 1. Potential use of this compound as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment efficacy of low-dose 5-fluorouracil with ultrasound in mediating 5-fluorouracil-loaded microbubble cavitation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multiomic-Based Molecular Landscape of FaDu Xenograft Tumors in Mice after a Combinatorial Treatment with Radiation and an HSP90 Inhibitor Identifies Adaptation-Induced Targets of Resistance and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activities of Alexidine Dihydrochloride and Hexachlorophene
This guide provides a detailed comparison of the antifungal properties of alexidine dihydrochloride and hexachlorophene, intended for researchers, scientists, and drug development professionals. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and an exploration of their respective mechanisms of action.
Quantitative Assessment of Antifungal Efficacy
The in vitro antifungal activities of this compound and hexachlorophene have been evaluated against various fungal pathogens. The data, summarized below, highlights the minimum inhibitory concentration (MIC) required to inhibit fungal growth.
| Fungal Species | This compound MIC (μg/mL) | Hexachlorophene MIC (μg/mL) |
| Candida albicans | 0.5 - 4 | 12.5 |
| Candida glabrata | 1 - 4 | - |
| Candida krusei | 2 - 4 | - |
| Candida parapsilosis | 0.5 - 2 | - |
| Candida tropicalis | 1 - 2 | - |
| Cryptococcus neoformans | 0.25 - 2 | - |
| Aspergillus fumigatus | 1 - >16 | - |
| Aspergillus niger | 4 | - |
| Saccharomyces cerevisiae | 1 | - |
| Trichophyton mentagrophytes | - | 1.56 |
| Trichophyton rubrum | - | 3.12 |
| Microsporum canis | - | 3.12 |
| Microsporum gypseum | - | 1.56 |
Note: Direct comparative studies are limited. Data is compiled from separate studies. Dashes indicate that data for that specific fungus and compound combination was not found in the searched literature.
From the available data, this compound demonstrates potent, broad-spectrum antifungal activity against a range of clinically relevant yeasts and molds, with MIC values often in the low microgram-per-milliliter range. Hexachlorophene also exhibits antifungal properties, particularly against dermatophytes like Trichophyton and Microsporum species. However, its efficacy against Candida albicans appears to be lower than that of this compound.
Mechanism of Action
The antifungal mechanisms of this compound and hexachlorophene differ significantly, targeting distinct cellular processes.
This compound: As a cationic biguanide, alexidine's primary mode of action involves the disruption of the fungal cell membrane's integrity. This interaction leads to the leakage of intracellular components and ultimately, cell death. It is also suggested that alexidine can induce the production of reactive oxygen species (ROS) and trigger apoptosis-like cell death in fungi such as Candida albicans.
Alexidine Dihydrochloride: A Comparative Analysis of its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Alexidine dihydrochloride across various cancer cell lines, supported by experimental data and detailed methodologies. This compound, a bisbiguanide antiseptic, has emerged as a potent anti-cancer agent with a specific mechanism of action targeting mitochondrial function. This document summarizes its efficacy, outlines the experimental protocols to evaluate its effects, and visualizes its signaling pathway and experimental workflows.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in multiple cancer cell lines. The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower value indicates higher potency.
| Cell Line | Cancer Type | IC50/ED50 (µM) | Reference |
| Cancer Cell Lines | |||
| FaDu | Human Hypopharyngeal Squamous Cancer | ~1.8 | [1] |
| C666-1 | Human Undifferentiated Nasopharyngeal Cancer | ~2.6 | [1] |
| Panc-1 | Human Pancreatic Adenocarcinoma | ~2.5 | [2] |
| MIA PaCa-2 | Human Pancreatic Adenocarcinoma | ~2.5 | [2] |
| AsPC-1 | Human Pancreatic Adenocarcinoma | ~2.5 | [2] |
| Psn-1 | Human Pancreatic Adenocarcinoma | ~2.5 | [2] |
| 786O | Human Renal Cell Carcinoma | < 3.125 | [3] |
| A498 | Human Renal Cell Carcinoma | > 12.5 | [3] |
| Non-Cancerous Cell Lines | |||
| GM05757 | Primary Normal Human Fibroblast | ~8.8 | [1] |
| HNEpC | Primary Normal Human Nasal Epithelial | ~8.9 | [1] |
| NIH/3T3 | Mouse Embryonic Fibroblast | ~19.6 | [1] |
| hTERT-HPNE | Healthy Immortalized Pancreas Cell Line | > 2.5 (99% viability at 2.5µM) | [2] |
| HEK293 | Human Embryonic Kidney Cells | > 12.5 | [3] |
Note: The data indicates that this compound is significantly more potent against a range of cancer cell lines compared to non-cancerous cell lines, suggesting a degree of cancer cell specificity.
Mechanism of Action: Targeting Mitochondrial Function
This compound exerts its anti-cancer effects primarily through the inhibition of the mitochondrial-specific protein tyrosine phosphatase, PTPMT1.[2][4][5][6] This inhibition disrupts mitochondrial function, leading to a cascade of events that culminate in apoptosis (programmed cell death) and cell cycle arrest.
Key events in the proposed signaling pathway include:
-
Inhibition of PTPMT1: this compound directly inhibits the activity of PTPMT1, a key enzyme in the mitochondria.[2][4][5][6]
-
Mitochondrial Damage: This inhibition leads to mitochondrial damage, including depolarization of the mitochondrial membrane potential (ΔΨm).[1]
-
Increased Cytosolic Calcium: Mitochondrial damage is followed by an increase in cytosolic Ca2+ levels.[1]
-
Caspase Activation: The apoptotic cascade is initiated through the activation of various caspases. Caspase-2 and -9 activities are detected early, followed by caspase-8 and finally caspase-3.[1]
-
Apoptosis: The activation of this caspase cascade leads to the execution of apoptosis.[1][2]
-
Cell Cycle Arrest: In addition to inducing apoptosis, this compound can also cause cell cycle arrest, further contributing to its anti-proliferative effects.[2][4][5]
Signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay (Tetrazolium-based Assay, e.g., MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, protected from light.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Culture cells with and without this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the DNA content of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.
General experimental workflow for in vitro analysis.
This guide provides a foundational understanding of the anti-cancer properties of this compound. Further research, including in vivo studies, is necessary to fully elucidate its therapeutic potential. The provided protocols offer a starting point for researchers to investigate this promising compound in their own cancer models.
References
- 1. Downregulation of the Mitochondrial Phosphatase PTPMT1 Is Sufficient to Promote Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential use of this compound as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of this compound Nanocarriers in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of this compound as an Apoptosis Initiator and Cell Cycle Inhibitor in Human Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PTPMT1 inhibition induces apoptosis and growth arrest of human SCLC cells by disrupting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Alexidine Dihydrochloride as a PTPMT1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Alexidine dihydrochloride, a known inhibitor of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1), with other potential inhibitory compounds. The information presented herein is supported by experimental data from publicly available research to assist researchers in evaluating PTPMT1 inhibitors for their studies.
Introduction to PTPMT1
Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1) is a dual-specificity phosphatase localized to the inner mitochondrial membrane. It plays a crucial role in cellular metabolism, particularly in the biosynthesis of cardiolipin, a key phospholipid of the mitochondrial inner membrane essential for maintaining mitochondrial structure and function.[1] Dysregulation of PTPMT1 has been implicated in various cellular processes, including the regulation of mitochondrial respiration and apoptosis, making it a potential therapeutic target for a range of diseases.[2]
This compound: A Potent PTPMT1 Inhibitor
This compound, a bisbiguanide compound, has been identified as a potent and selective inhibitor of PTPMT1.[3] In vitro studies have demonstrated its ability to inhibit PTPMT1 enzymatic activity at low micromolar concentrations.[4]
Comparative Analysis of PTPMT1 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and its analogs against PTPMT1. Additionally, data from a structure-based virtual screening for novel, non-bisbiguanide PTPMT1 inhibitors is included for comparison.[5][6]
| Compound Name | Chemical Class | PTPMT1 IC50 (µM) | Reference |
| This compound | Bisbiguanide | 1.08 | [4] |
| Chlorhexidine dihydrochloride | Bisbiguanide | 19.7 | [7] |
| "Half Alexidine" molecule | Monobiguanide | 207.1 | [7] |
| Virtual Screening Hit 1 | (Z)-5-(4-bromobenzylidene)-3-(4-fluorobenzyl)thiazolidine-2,4-dione | 0.7 | [5][6] |
| Virtual Screening Hit 2 | 2-((5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzonitrile | 1.2 | [5][6] |
| Virtual Screening Hit 3 | (Z)-5-((5-bromothiophen-2-yl)methylene)-3-((4-fluorophenyl)amino)thiazolidine-2,4-dione | 2.5 | [5][6] |
PTPMT1 Signaling Pathways
PTPMT1 is a key enzyme in the cardiolipin biosynthesis pathway and has downstream effects on mitochondrial respiration and apoptosis.
Caption: PTPMT1's role in cardiolipin synthesis and mitochondrial function.
Experimental Protocols
In Vitro PTPMT1 Inhibition Assay (Fluorescence-based)
This protocol is adapted from methodologies used in the initial characterization of this compound as a PTPMT1 inhibitor.[4]
Materials:
-
Recombinant human PTPMT1 enzyme
-
OMFP (3-O-methylfluorescein phosphate) substrate
-
Assay buffer: 50 mM Bis-Tris, 25 mM Tris, 50 mM sodium acetate, 2 mM DTT, pH 7.0
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 1 µL of the test compound dilution to each well. For control wells, add 1 µL of DMSO.
-
Add 20 µL of PTPMT1 enzyme solution (e.g., 44 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of OMFP substrate solution (e.g., 50 µM final concentration) in assay buffer to each well.
-
Immediately begin kinetic reading of fluorescence intensity at 520 nm every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software.
In Vitro PTPMT1 Inhibition Assay (Colorimetric - Malachite Green)
This protocol is a general method for measuring phosphatase activity and can be adapted for PTPMT1 using its lipid substrate, phosphatidylglycerol phosphate (PGP).[8]
Materials:
-
Recombinant human PTPMT1 enzyme
-
Phosphatidylglycerol phosphate (PGP) substrate
-
Assay buffer: 50 mM sodium acetate, 25 mM Bis-Tris, 25 mM Tris, 2 mM DTT, pH 5.5
-
Test compounds dissolved in DMSO
-
Malachite Green reagent
-
96-well clear microplates
-
Microplate reader (absorbance at ~620-660 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 10 µL of the test compound dilution to each well. For control wells, add 10 µL of DMSO.
-
Add 40 µL of PTPMT1 enzyme solution in assay buffer to each well.
-
Add 50 µL of PGP substrate solution in assay buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at ~650 nm.
-
Generate a phosphate standard curve to determine the amount of phosphate released.
-
Calculate the percent inhibition and IC50 values as described for the fluorescence-based assay.
Experimental Workflow and Logic
The validation of a PTPMT1 inhibitor typically follows a logical progression from initial screening to detailed characterization.
References
- 1. Mitochondrial Phosphatase PTPMT1 is essential for cardiolipin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPMT1 inhibition induces apoptosis and growth arrest of human SCLC cells by disrupting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the mitochondrial phosphatase PTPMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of the Mitochondrial Phosphatase PTPMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based virtual screening approach to the discovery of novel PTPMT1 phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and functional analysis of PTPMT1, a phosphatase required for cardiolipin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Alexidine Dihydrochloride: A Potent Agent Against Drug-Resistant Fungal Pathogens
The rise of drug-resistant fungal infections poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. Alexidine dihydrochloride (AXD), a bisbiguanide compound traditionally used as an antiseptic, has emerged as a promising repurposed drug with broad-spectrum antifungal activity, particularly against resistant strains.[1][2][3] This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy Against Planktonic Fungal Cells
This compound has demonstrated significant potency against a wide range of fungal pathogens, including clinically relevant drug-resistant isolates.[1][4] Its efficacy is notable against species that are often resistant to conventional antifungal agents like fluconazole.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against various Fungal Strains
| Fungal Strain | This compound (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans (SC5314) | ≤1.5 | <0.125 - 0.25 | - | - |
| Fluconazole-Resistant C. albicans (CA2, CA6, CA10) | ≤1.5 | >16 | - | - |
| Candida glabrata (CG2, CG5) | ≤1.5 | - | - | - |
| Candida auris | ≤1.5 | >16 | - | - |
| Candida parapsilosis | >1.5 | - | - | - |
| Candida krusei | >1.5 | - | - | - |
| Aspergillus fumigatus | 1.5 - 3.0 | - | 0.25 | - |
| Cryptococcus neoformans | ≤1.5 | - | - | - |
| Lichtheimia corymbifera | 1.5 - 3.0 | - | - | - |
| Scedosporium apiospermum | 1.5 - 3.0 | - | - | - |
| Candida hemeulonii sensu stricto | 0.5 | 16 | - | 4 |
| Trichophyton mentagrophytes | 0.32 (MIC80) | - | - | - |
| Trichophyton rubrum | 0.64 (MIC80) | - | - | - |
Data compiled from multiple sources.[1][4][5][6]
Potent Anti-Biofilm Activity
Fungal biofilms are notoriously resistant to conventional antifungal therapies. This compound has shown remarkable activity in both inhibiting the formation of and eradicating pre-formed biofilms.[1][2]
Table 2: Anti-Biofilm Efficacy of this compound
| Fungal Biofilm | Activity | This compound Concentration (µg/mL) | Observations |
| Candida albicans | Inhibition | 150 ng/mL | Inhibited lateral yeast production from hyphal cells.[1][7] |
| Candida spp. (Fluconazole-Resistant) | Eradication | 3 - 6 | Effective against pre-formed biofilms. |
| Candida auris | Inhibition & Eradication | <10 µM | Significantly killed mature biofilm community.[2] |
| Aspergillus fumigatus | Inhibition & Eradication | <10 µM | Significantly killed mature biofilm community.[2] |
| Cryptococcus neoformans | Eradication | 1.5 - 6.0 | Decimated mature biofilms.[1] |
| Candida hemeulonii sensu stricto | Inhibition | 0.5 | Achieved a 78.69% inhibition rate.[5] |
Mechanism of Action
While the precise molecular mechanism in fungi is still under investigation, studies suggest that this compound's antifungal activity involves multiple modes of action. In mammalian cells, it is known to target the mitochondrial tyrosine phosphatase PTPMT1, leading to apoptosis.[1][2] In fungal cells, evidence points towards:
-
Mitochondrial Dysfunction: Induction of apoptosis-like cell death.
-
Cell Membrane Disruption: Leading to nucleotide leakage.[5]
-
Induction of Oxidative Stress: Elevated levels of reactive oxygen species (ROS).[8]
-
Inhibition of Virulence Factors: Reduction in cell surface hydrophobicity, adhesion, and the yeast-to-hyphae transition in Candida albicans.[8]
Caption: Proposed Antifungal Mechanism of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
-
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a stock solution of this compound and serially dilute it in a 96-well microtiter plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^5 cells/mL for yeast).
-
Add the fungal inoculum to each well containing the drug dilutions.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration with a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control, often assessed visually or spectrophotometrically.
-
Caption: Experimental Workflow for MIC Determination.
Biofilm Inhibition and Eradication Assays
-
Objective: To assess the ability of this compound to prevent biofilm formation and destroy pre-formed biofilms.
-
Methodology for Biofilm Inhibition:
-
Add standardized fungal inoculum to the wells of a microtiter plate.
-
Immediately add various concentrations of this compound.
-
Incubate for 24-48 hours to allow biofilm formation in the control wells.
-
Wash the plates to remove non-adherent cells.
-
Quantify the remaining biofilm using methods like the XTT assay, which measures metabolic activity.
-
-
Methodology for Biofilm Eradication:
-
Allow biofilms to form in a microtiter plate for 24-48 hours.
-
Wash the plates to remove planktonic cells.
-
Add fresh medium containing various concentrations of this compound to the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash the plates and quantify the remaining viable biofilm.
-
Caption: Biofilm Inhibition and Eradication Assay Workflows.
Synergistic Potential
This compound not only acts as a potent standalone agent but also enhances the efficacy of conventional antifungals. Studies have shown that it can potentiate the activity of fluconazole and amphotericin B against resistant Candida biofilms, suggesting its potential use in combination therapy to overcome drug resistance.[1][7][9]
Conclusion
This compound exhibits potent, broad-spectrum antifungal activity against a wide array of clinically significant fungal pathogens, including multidrug-resistant strains and their biofilms.[1][2][3] Its multifaceted mechanism of action, coupled with its ability to synergize with existing antifungal drugs, positions it as a strong candidate for further development. The repurposing of this FDA-approved compound could significantly accelerate the availability of new therapeutic options to combat the growing challenge of invasive fungal infections.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. (PDF) this compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens. (2018) | Zeinab Mamouei | 60 Citations [scispace.com]
- 4. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexidine as a Potent Antifungal Agent Against Candida HemeuloniiSensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of this compound in a novel diabetic mouse model of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Comparative Analysis of Alexidine Dihydrochloride in Antimicrobial and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of Alexidine dihydrochloride with other therapeutic alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating its potential applications.
Executive Summary
This compound is a bisbiguanide antiseptic that has demonstrated broad-spectrum antimicrobial and potent anticancer activities. Its primary mechanism of action involves the disruption of mitochondrial function, leading to apoptosis. This guide presents a comparative analysis of this compound's efficacy against various pathogens and cancer cell lines, alongside detailed experimental protocols and visual representations of its molecular pathways.
Performance Comparison
Antimicrobial Efficacy
This compound exhibits significant antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. The following tables summarize its Minimum Inhibitory Concentration (MIC) values compared to Chlorhexidine, a commonly used antiseptic.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Bacteria | This compound | Chlorhexidine |
| Enterococcus faecalis | Not specified in sources | 2.67 - 80.00[1] |
| Staphylococcus aureus | Not specified in sources | 0.625[2] |
| Pseudomonas aeruginosa | Not specified in sources | 80.00[1] |
| Escherichia coli | Not specified in sources | 2.67[1] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Fungus | This compound | Chlorhexidine | Fluconazole |
| Candida albicans | ≤1.5[3][4] | Not specified in sources | <0.125 - 0.25[4] |
| Candida glabrata (Fluconazole-resistant) | ≤1.5[3][4] | Not specified in sources | >16[4] |
| Candida parapsilosis | >1.5[3][4] | Not specified in sources | Not specified in sources |
| Candida krusei | >1.5[3][4] | Not specified in sources | Not specified in sources |
| Candida auris (Fluconazole-resistant) | ≤1.5[3][4] | Not specified in sources | >16[4] |
| Cryptococcus neoformans | Comparable to fluconazole[3] | Not specified in sources | Not specified in sources |
| Aspergillus spp. | 1.5 - 3.0[3] | Not specified in sources | Not specified in sources |
| Candida hemeulonii | 0.5[5] | Not specified in sources | 16[5] |
| Microsporum gypseum | Not specified in sources | 12.5[2] | Not specified in sources |
| Microsporum canis | Not specified in sources | 50[2] | Not specified in sources |
| Trichophyton mentagrophytes | Not specified in sources | 6.25[2] | Not specified in sources |
Anticancer Efficacy
This compound has shown promise as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells.
Table 3: Cytotoxicity of this compound against Cancer and Normal Cell Lines (IC50 in µM)
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Carcinoma | Not specified in sources |
| C6 | Glioma | Not specified in sources |
| NIH/3T3 | Mouse Embryonic Fibroblast (Normal) | Not specified in sources |
Table 4: Cytotoxicity of Chlorhexidine against Various Cell Lines
| Cell Line | Cell Type | Exposure Time | IC50 / Cytotoxicity |
| Human Gingival Fibroblasts | Normal | 1 hour | Midpoint Cytotoxicity: 0.106 mmol/L[6] |
| Human Gingival Fibroblasts | Normal | 24 hours | Midpoint Cytotoxicity: 0.011 mmol/L[6] |
| Human Gingival Fibroblasts | Normal | 72 hours | Midpoint Cytotoxicity: 0.0045 mmol/L[6] |
| A549 | Lung Carcinoma | Not specified in sources | CC50: Not specified in sources[7] |
| Human Fibroblasts, Myoblasts, Osteoblasts | Normal | 1, 2, or 3 minutes | <6% survival at ≥0.02% concentration[8][9] |
| MDPC-23 | Odontoblast-like | Not specified in sources | 70.8% reduction in cell metabolism at 0.02%[10] |
Mechanism of Action: Induction of Mitochondrial Apoptosis
This compound's primary mechanism of action in both antimicrobial and anticancer activities is the induction of mitochondrial-mediated apoptosis. It specifically targets the mitochondrial tyrosine phosphatase PTPMT1. Inhibition of PTPMT1 disrupts the mitochondrial membrane potential, leading to a cascade of events culminating in programmed cell death.
Caption: this compound's apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of this compound or the comparator agent is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][12][13][14][15]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the microbial suspension. The plate is then incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13]
Caption: Workflow for antimicrobial susceptibility testing.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a comparator agent for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[16][18]
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[16] The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detection of Apoptosis: Western Blot for Caspase Activation
Western blotting is used to detect the cleavage and activation of caspases, which are key mediators of apoptosis.
-
Protein Extraction: Cells are treated with the test compound for various time points. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the pro- and cleaved forms of a caspase (e.g., caspase-3, caspase-9).[20][21][22][23] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The presence of cleaved caspase bands indicates the activation of the apoptotic pathway.[22]
Caption: Workflow for detecting caspase activation via Western Blot.
References
- 1. scielo.br [scielo.br]
- 2. Efficacy of chlorhexidine against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Has Broad-Spectrum Activities against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexidine as a Potent Antifungal Agent Against Candida HemeuloniiSensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro study on the cytotoxicity of chlorhexidine digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JBJI - Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 10. Cytotoxic effects of different concentrations of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. goldbio.com [goldbio.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Alexidine dihydrochloride proper disposal procedures
Proper disposal of Alexidine dihydrochloride is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with established safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical-impermeable gloves must be worn. Always inspect gloves for integrity before use.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory | Dust Respirator | Use a dust respirator to avoid inhaling dust particles.[2] |
Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[3]
Step-by-Step Disposal Procedure for this compound
Disposal of this compound must comply with all local, state, and federal regulations.[2][3][4] Under no circumstances should this chemical be discharged into sewer systems, drains, or the environment.[1][3][5]
-
Collection:
-
Carefully collect the waste material, whether it is in solid form or in a solution.
-
For solid waste, use dry clean-up methods to prevent dust generation.[2] You may slightly dampen the solid with water to minimize airborne dust before sweeping.[2]
-
For liquid waste, absorb the solution using a non-reactive, absorbent material like diatomite or universal binders.[4]
-
-
Containment:
-
Storage:
-
Final Disposal:
Disposal of Contaminated Packaging
Properly decontaminate or dispose of packaging that has come into contact with this compound.
| Packaging Type | Disposal Method |
| Recyclable | Triple rinse (or equivalent) the container and it can be offered for recycling or reconditioning.[1] |
| Non-Recyclable | Puncture the container to render it unusable for other purposes. It can then be disposed of in a sanitary landfill, where permitted.[1][2] |
| Combustible | For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1] |
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Minor Spills:
-
Major Spills:
-
Evacuate all personnel to a safe area, staying upwind of the spill if possible.[1][4]
-
Alert emergency responders and inform them of the location and nature of the hazard.[2]
-
Remove all potential sources of ignition.[1]
-
Contain the spillage and prevent it from entering drains or waterways.[2]
-
Proceed with cleanup only when it is safe to do so and with the appropriate protective equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alexidine Dihydrochloride
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of Alexidine dihydrochloride. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE varies based on the quantity of the substance being handled and the specific procedure being performed.
| PPE Component | Specification | Recommended Use Scenario |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves.[1] Double gloving is recommended.[1] | All handling procedures. Change gloves every 30-60 minutes or immediately if damaged or contaminated.[2] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields.[3] A face shield may be required for splash protection.[2] | All handling procedures. |
| Body Protection | Laboratory coat. For larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended.[1] | All handling procedures. |
| Respiratory Protection | Dust respirator or a respiratory protective device with a particle filter.[4] | Required when there is a risk of dust generation or when working in poorly ventilated areas.[1][3] |
| Foot Protection | Protective shoe covers.[1] | Recommended for all handling procedures, especially during spill cleanup. |
Procedural Guidance for Safe Handling and Operations
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] The use of a chemical fume hood is strongly recommended.
-
Avoid Dust Formation: This substance is often in a powder form. Take extreme care to avoid generating dust.[1][3] Use dry clean-up procedures for any settled dust.[1]
-
Personal Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Always wash hands thoroughly with soap and water after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Spill Management:
-
Minor Spills:
-
Restrict access to the area.
-
Wear full PPE as detailed in the table above.
-
Use dry clean-up procedures; avoid sweeping or any action that could generate dust.[1]
-
A vacuum cleaner fitted with a HEPA filter can be used.[1]
-
Dampen the spilled material with water to prevent dusting before carefully sweeping it up.[1]
-
Place the collected material into a sealed, labeled container for disposal.[1]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the nature and location of the spill.[1]
-
Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should enter the area.[4]
-
Contain the spill to prevent it from entering drains or water courses.[1]
-
Disposal Plan:
All waste materials containing this compound must be treated as hazardous waste.
-
Container Disposal: Puncture empty containers to prevent reuse.[1]
-
Waste Collection: Collect waste material in clearly labeled, sealed containers.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] This may involve a licensed chemical destruction plant or controlled incineration.[3] Do not discharge into sewer systems.[3]
Emergency Protocols: Immediate First Aid
| Exposure Route | Immediate Action |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][3] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[1] Wash the affected skin and hair with running water and soap.[1][6] Seek medical attention if irritation occurs.[1] |
| Inhalation | Remove the individual from the contaminated area to fresh air.[1][3] Keep them warm and at rest.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[3][7] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and have them drink water slowly.[1] Seek immediate medical advice.[1] |
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
